molecular formula C10H19N3O4S B3262862 Met-Gln CAS No. 36261-62-8

Met-Gln

Cat. No.: B3262862
CAS No.: 36261-62-8
M. Wt: 277.34 g/mol
InChI Key: MUMXFARPYQTTSL-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Met-Gln is a dipeptide formed from L-methionine and L-glutamine residues. It has a role as a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4S/c1-18-5-4-6(11)9(15)13-7(10(16)17)2-3-8(12)14/h6-7H,2-5,11H2,1H3,(H2,12,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMXFARPYQTTSL-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methionyl-Glutamine (Met-Gln) Dipeptide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, transport mechanisms, and biological applications into a cohesive narrative.

Functional Characterization, Transport Kinetics, and Bioactive Applications [1][]

Executive Summary

Methionyl-Glutamine (Met-Gln) is a bioactive dipeptide comprising L-methionine at the N-terminus and L-glutamine at the C-terminus.[1][] While Alanyl-Glutamine (Ala-Gln) is the industry standard for stable glutamine delivery, this compound represents a specialized "dual-payload" system.[1][] It addresses two critical biological bottlenecks simultaneously: (1) the chemical instability of free glutamine (which spontaneously degrades into toxic ammonia and pyroglutamate) and (2) the delivery of methionine , a limiting sulfur-containing amino acid essential for methylation and antioxidant defense.[1]

This guide delineates the mechanistic superiority of this compound in high-stress biological systems, detailing its transport via the SLC15 family (PEPT1/PEPT2), its intracellular hydrolysis, and its downstream integration into the glutathione (GSH) and mTOR signaling axes.[1]

Physicochemical Properties & Stability Profile[1][2][3][4]

The Glutamine Paradox & The Dipeptide Solution

Free L-glutamine is the most abundant amino acid in the blood but is notoriously labile in aqueous solution. Under standard physiological conditions (pH 7.4, 37°C), it undergoes intramolecular cyclization to form pyroglutamic acid and ammonia.[1] This degradation is not only wasteful but cytotoxic to sensitive cell lines (e.g., hybridomas, stem cells).[1]

This compound Stability Mechanism: The peptide bond stabilizes the


-amide group of the glutamine residue. By masking the 

-amino group of glutamine within the peptide linkage, the nucleophilic attack required for cyclization is sterically and chemically hindered.
PropertyFree L-GlutamineThis compound DipeptideImpact
Aqueous Stability Low (

6-8 days at 37°C)
High (Stable for months)Eliminates ammonia spikes in culture media.[1][]
Solubility ~35 g/L (25°C)>100 g/L (Estimated)Allows for hyper-concentrated stock formulation.[1][]
Sterilization Degrades upon autoclavingAutoclavableSimplifies media preparation workflows.[]
Oxidation Potential NeutralROS Scavenger Methionine residue acts as a "sink" for Reactive Oxygen Species.[]

Biological Transport & Intracellular Metabolism[2]

The "Trojan Horse" Entry Mechanism

Unlike free amino acids, which rely on saturable and often competitive singular transporters (e.g., System L, System N), this compound utilizes the Peptide Transporter Systems (PEPT1/SLC15A1 and PEPT2/SLC15A2) .[1]

  • High Capacity: PEPT1 is a low-affinity, high-capacity transporter driven by a proton gradient (

    
     symport).[1][] It accepts a vast range of di/tripeptides, preventing this compound from competing directly with free methionine or glutamine for entry.[]
    
  • Kinetic Advantage: Dipeptides are often absorbed faster than isonitrogenous mixtures of free amino acids because the PEPT system has a higher

    
     for total nitrogen uptake than individual amino acid transporters.
    
Intracellular Hydrolysis & Signaling

Once inside the cytosol, this compound is rapidly cleaved by non-specific cytosolic peptidases (e.g., prolidase, dipeptidases).[1] This releases free Methionine and Glutamine in situ, driving two distinct metabolic arms:[1]

  • The Anabolic Arm (Glutamine): Fuels the TCA cycle (anaplerosis), supports nucleotide synthesis, and activates mTORC1 (mechanistic Target of Rapamycin Complex 1) to drive protein synthesis.[1]

  • The Antioxidant/Methylation Arm (Methionine): Methionine is converted to S-Adenosylmethionine (SAMe) for epigenetic methylation or channeled into the transsulfuration pathway to synthesize Cysteine , the rate-limiting precursor for Glutathione (GSH) .[1][]

Visualization: Transport & Metabolic Fate

The following diagram illustrates the pathway of this compound from the extracellular space to its downstream biological effects.

MetGln_Transport cluster_extracellular Extracellular Environment (Media/Lumen) cluster_membrane Plasma Membrane cluster_cytosol Cytosol MetGln_Ext This compound Dipeptide PEPT1 PEPT1 / PEPT2 (H+ Symporter) MetGln_Ext->PEPT1 High Capacity Uptake Free_Met Free Met AA_Transporters System L / N (Amino Acid Transporters) Free_Met->AA_Transporters Competitive Free_Gln Free Gln Free_Gln->AA_Transporters Competitive MetGln_Int This compound (Intracellular) PEPT1->MetGln_Int Peptidases Cytosolic Peptidases MetGln_Int->Peptidases Met_Free L-Methionine Peptidases->Met_Free Hydrolysis Gln_Free L-Glutamine Peptidases->Gln_Free Hydrolysis SAMe SAMe (Methylation) Met_Free->SAMe Cysteine Cysteine (Transsulfuration) Met_Free->Cysteine GSH Glutathione (GSH) (Antioxidant Defense) Gln_Free->GSH Glu precursor AlphaKG α-Ketoglutarate (TCA Cycle) Gln_Free->AlphaKG Nucleotides Nucleotide Synthesis Gln_Free->Nucleotides mTOR mTORC1 Activation (Growth/Proliferation) Gln_Free->mTOR Signaling Cysteine->GSH

Caption: Figure 1.[1][] The PEPT1-mediated uptake of this compound bypasses competitive amino acid transporters.[] Intracellular hydrolysis releases precursors for both antioxidant defense (GSH) and anabolic growth (mTOR).[1][]

Therapeutic & Research Applications

Specialized Cell Culture Media

While Ala-Gln (GlutaMAX) is standard, This compound is superior for cell lines with high oxidative stress or high sulfur requirements (e.g., keratinocytes, hepatic cells).[1][]

  • Ammonia Control: Prevents the accumulation of ammonium ions (

    
    ) which inhibit cell growth and glycosylation.
    
  • ROS Scavenging: The Methionine residue provides an intrinsic antioxidant buffer against peroxide radicals in the media before uptake.

Parenteral Nutrition & Clinical Therapeutics

In clinical settings (trauma, burn injury), muscle glutamine is depleted rapidly.[1]

  • Efficiency: this compound offers a high-density nitrogen source that is water-soluble (unlike free glutamine/methionine mixtures which may have solubility limits).[1][]

  • Immunomodulation: Emerging research suggests this compound may influence lymphocyte function.[] The provision of Gln supports proliferation, while Met supports the methylation of DNA required for rapid division.

  • Neurological Potential: Patents indicate potential utility in treating tic disorders, likely by modulating neurotransmitter precursors (Glutamate/GABA from Gln, SAMe-dependent pathways from Met).[1]

Experimental Protocols

Protocol: Synthesis of this compound (Solid Phase)

Note: While liquid phase synthesis is possible, Solid Phase Peptide Synthesis (SPPS) is preferred for high purity research standards.[1][]

  • Resin Selection: Use 2-Chlorotrityl chloride resin (prevents racemization).[1][]

  • Loading: Couple Fmoc-Gln(Trt)-OH to the resin.[] (Side chain protection is crucial).[]

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF.[]

  • Coupling: Activate Fmoc-Met-OH using HBTU/DIEA and couple to the resin-bound Gln.

  • Cleavage: Use a TFA cocktail (95% TFA, 2.5% TIS, 2.5%

    
    ). Crucial: Add a scavenger (e.g., EDT) to prevent oxidation of the Methionine sulfur during cleavage.[1]
    
  • Purification: Precipitate in cold diethyl ether; purify via RP-HPLC (C18 column).

Protocol: Cellular Stability & Uptake Assay

To validate this compound utility in a specific cell line:

  • Media Prep: Prepare Gln-free DMEM.[] Supplement with equimolar concentrations (e.g., 2mM) of either Free Gln, Ala-Gln, or this compound.[1][]

  • Incubation: Culture cells (e.g., Caco-2 or HEK293) for 24, 48, and 72 hours.

  • Ammonia Assay: Collect supernatant daily. Measure

    
     levels using a colorimetric enzymatic assay. Expectation: this compound conditions will show negligible ammonia compared to Free Gln.[1][]
    
  • Intracellular Amino Acid Analysis: Lyse cells and analyze via LC-MS/MS to quantify free intracellular Met and Gln levels. Expectation: Higher intracellular accumulation of Met/Gln in dipeptide conditions due to PEPT1 efficiency.

References

  • Adibi, S. A. (2003). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

  • Fürst, P. (2001).[1] New developments in glutamine delivery. The Journal of Nutrition. Link

  • Daniel, H. (2004).[1] Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology. Link

  • Roth, E., et al. (1988).[1] Influence of two glutamine-containing dipeptides on growth of mammalian cells. In Vitro Cellular & Developmental Biology. Link

  • BOC Sciences. (n.d.).[] L-Methionyl-L-glutamine Product Monograph.

  • Mischke, H., et al. (2015).[1][3] Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences. Link

Sources

Biological Half-Life of N-Terminal Met-Gln Peptides: A Mechanistic & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biological stability of peptides and proteins initiating with the sequence Methionine-Glutamine (Met-Gln-) is governed by a strict dichotomy within the N-end rule pathway.

In native biological systems, This compound peptides are highly stable (


 hours) .[1] This stability arises because the bulky Glutamine side chain prevents Methionine Aminopeptidase (MAP) from removing the initiator Methionine. The retained Methionine acts as a "shield," masking the destabilizing potential of the Glutamine.

However, if the initiator Methionine is bypassed or cleaved (e.g., via signal peptidase or engineered ubiquitin-fusion), the exposed N-terminal Glutamine becomes a tertiary destabilizing residue . Through the Arg/N-degron pathway, it triggers rapid degradation (


 minutes) via ordered deamidation, arginylation, and ubiquitination.

This guide details the mechanistic bifurcation of this compound peptides, experimental protocols for validating their stability, and strategies for leveraging this behavior in "pro-degron" drug design.

Part 1: The Mechanistic Basis (The N-End Rule)

The fate of a this compound peptide is determined by a kinetic competition between two enzymes: Methionine Aminopeptidase (MAP) and the N-recognins (E3 ligases).

The Gatekeeper: Methionine Aminopeptidase (MAP)

In both prokaryotes and eukaryotes, nascent polypeptides start with Methionine.[2][3][4][5] MAP removes this Met only if the second residue (P1') has a small radius of gyration (


).[5]
  • Cleavage Permitted: Gly, Ala, Ser, Cys, Pro, Thr, Val.[2][5]

  • Cleavage Blocked: Gln , Glu, Asp, Asn, Ile, Leu, Lys, Met, Phe, Trp, Tyr, Arg, His.[6]

The Conditional Degron: Exposed Glutamine

If the Met is artificially removed, the N-terminal Glutamine (Nt-Gln) is exposed. Nt-Gln is a tertiary destabilizing residue . It does not bind directly to E3 ligases; it must be chemically modified first.

The Arg/N-End Rule Cascade:

  • Deamidation: Nt-Gln is converted to Nt-Glu by N-terminal amidohydrolase (Nt-amidase).

  • Arginylation: Nt-Glu (secondary destabilizing) is arginylated by Arginyl-tRNA-protein transferase (ATE1), creating Nt-Arg.

  • Recognition: Nt-Arg (primary destabilizing) is bound by UBR-box E3 ligases (Recognins).

  • Ubiquitination: Poly-ubiquitin chain formation targets the protein to the 26S proteasome.

Pathway Visualization

MetGlnFate Start Nascent Peptide (this compound-X...) MAP_Check MAP Specificity Check (Is P1' small?) Start->MAP_Check Met_Retained Met Retained (Steric Hindrance) MAP_Check->Met_Retained No (Gln is bulky) Cleavage Artificial/Signal Cleavage (Met Removal) MAP_Check->Cleavage Engineered Bypass Stable STABLE PROTEIN (t1/2 > 20 hrs) Met_Retained->Stable Exposed_Gln Exposed N-term Gln (Tertiary Destabilizing) Cleavage->Exposed_Gln Deamidation Nt-Amidase (Gln -> Glu) Exposed_Gln->Deamidation Arginylation ATE1 Transferase (Glu -> Arg-Glu) Deamidation->Arginylation Ubiquitination E3 Ligase (UBR) + Proteasome Arginylation->Ubiquitination Degradation RAPID DEGRADATION (t1/2 ~ 10-60 min) Ubiquitination->Degradation

Figure 1: The kinetic bifurcation of this compound peptides. Natural retention of Met leads to stability; exposure of Gln triggers the N-degron cascade.

Part 2: Stability Profile & Data

The following data summarizes the half-life of


-galactosidase reporters in S. cerevisiae (Yeast) and Mammalian Reticulocytes, demonstrating the dramatic shift caused by Met retention vs. removal.
N-Terminal SequenceProcessing EventN-End Rule ClassHalf-Life (

)
Stability Status
This compound-X... Met Retained (MAP blocked)Stabilizing (Met)> 20 hours Stable
Gln-X... Met Removed (Engineered)Tertiary Destabilizing~ 10 mins (Yeast) Unstable
Glu-X... Deamidation ProductSecondary Destabilizing~ 30 mins (Yeast)Unstable
Arg-X... Arginylation ProductPrimary Destabilizing~ 2 mins (Yeast)Highly Unstable

Data derived from Bachmair et al. (1986) and Varshavsky (1996).

Part 3: Experimental Validation Protocols

To determine the half-life of a specific this compound construct, you must distinguish between intrinsic stability and degradation caused by other domains. The Ubiquitin Reference Technique (URT) is the field standard for this validation.

The Ubiquitin Reference Technique (URT)

This method generates two proteins from a single transcript: a stable internal reference and the test protein. This eliminates variations in expression efficiency and loading.

Mechanism: Construct: Ubiquitin - [Reference Protein] - Ubiquitin - [this compound-Test Protein]

  • Note: To test the "Exposed Gln" scenario, use Ubiquitin - [Gln-Test Protein]. Deubiquitinases (DUBs) cleave precisely at the Ub-junction, exposing the Gln.

Step-by-Step Protocol
  • Construct Design:

    • Clone your gene of interest (GOI) downstream of a Ubiquitin fusion sequence.

    • Control: Ub-Met-Gln-GOI (Should be stable).

    • Experimental: Ub-Gln-GOI (Should be unstable).

    • Reference: Include an epitope-tagged reference (e.g., DHFR-HA) upstream, separated by a Ubiquitin moiety.

  • Expression (Pulse-Chase):

    • Transfect mammalian cells (e.g., HEK293) or transform Yeast.

    • Pulse: Incubate with

      
      S-Methionine for 5–10 minutes to label nascent proteins.
      
    • Chase: Wash and replace with media containing excess unlabeled Methionine and Cycloheximide (to stop synthesis).

  • Time-Point Collection:

    • Lyse cells at

      
       minutes.
      
    • Perform Immunoprecipitation (IP) against the GOI tag.

  • Quantification:

    • Resolve samples via SDS-PAGE and Autoradiography.

    • Calculation: Measure the ratio of [Test Protein] / [Reference Protein] at each time point.

    • Plot

      
       vs. Time. The slope 
      
      
      
      .
    • 
      .
      
URT Workflow Diagram

URT_Protocol DNA Plasmid DNA (Ub-Ref-Ub-Met-Gln-Test) Translation Translation & Cotranslational Cleavage DNA->Translation In Vivo Products Reference Protein This compound-Test Protein Translation->Products DUBs Cleave Ub Chase Pulse-Chase (0, 10, 30, 60 min) Products:ref->Chase Products:test->Chase SDS SDS-PAGE & Quantification Chase->SDS

Figure 2: The Ubiquitin Reference Technique ensures accurate half-life measurement by normalizing against an internal standard.

Part 4: Drug Development Implications

Understanding the this compound switch is critical for biologic engineering.

Stabilizing Biologics

If your therapeutic peptide starts with Gln, it will be rapidly degraded.

  • Strategy: Prepend a Methionine.[3][5][7]

  • Result: The this compound N-terminus is resistant to MAP cleavage. The Met remains, shielding the Gln, and extending serum half-life significantly (from minutes to hours/days).

Pro-Degron Design (PROTACs & Molecular Glues)

This compound can act as a "caged" degron.

  • Concept: Design a protein with a this compound N-terminus and an engineered cleavage site (e.g., TEV protease site) downstream.

  • State 1 (Inactive): this compound is stable.

  • State 2 (Active): Upon exposure to a specific protease in the target tissue, the N-terminus is cleaved to expose a destabilizing residue (e.g., Arg or Leu), triggering rapid destruction of the payload.

References

  • Bachmair, A., Finley, D., & Varshavsky, A. (1986). In vivo half-life of a protein is a function of its amino-terminal residue.[1][6][8][9][10][11] Science. [Link]

  • Varshavsky, A. (1996).[8] The N-end rule: Functions, mysteries, uses.[8] Proceedings of the National Academy of Sciences. [Link][8]

  • Xiao, Q., Zhang, F., Nacev, B. A., Liu, J. O., & Pei, D. (2010). Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases. Biochemistry. [Link][7]

  • Gonda, D. K., et al. (1989).[6] Universality and structure of the N-end rule. Journal of Biological Chemistry. [Link]

  • Tasaki, T., Sriram, S. M., Park, K. S., & Kwon, Y. T. (2012). The N-End Rule Pathway. Annual Review of Biochemistry. [Link]

Sources

An In-depth Technical Guide to Methionyl-Glutamine Transport Mechanisms in Intestinal Cells

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The intestinal absorption of di- and tripeptides is a critical pathway for nitrogen assimilation and plays a pivotal role in both nutrition and pharmacology. The dipeptide methionyl-glutamine (Met-Gln) serves as an important vehicle for delivering two conditionally essential amino acids. Its transport across the intestinal epithelium is primarily mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1, PEPT1 (SLC15A1).[1] This guide provides a comprehensive technical overview of the molecular mechanisms governing this compound transport, the intricate regulatory networks that control transporter expression and function, and the robust experimental methodologies required to investigate these processes. By synthesizing established principles with field-proven insights, this document serves as an essential resource for professionals engaged in nutritional science, gastroenterology, and the development of peptide-based therapeutics.

The Central Role of PEPT1 in Dipeptide Absorption

The absorption of dietary protein products is a highly efficient process, largely accomplished through the uptake of small peptides (di- and tripeptides) rather than free amino acids.[2] The principal transporter responsible for this process in the brush border membrane of intestinal enterocytes is the Solute Carrier Family 15 Member 1 (SLC15A1), commonly known as PEPT1.[3][4]

1.1. Molecular Identity and Substrate Specificity

PEPT1 is a transmembrane protein that mediates the uptake of a vast array of over 8,000 different di- and tripeptides, including methionyl-glutamine.[5] This broad substrate specificity is a key feature, allowing it to handle the diverse products of protein digestion.[6] Beyond its nutritional role, PEPT1 is of significant pharmacological interest as it facilitates the absorption of numerous peptidomimetic drugs, such as β-lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors.[7][8]

1.2. The Proton-Coupled Transport Mechanism

The transport of this compound via PEPT1 is an active process driven by an inwardly directed electrochemical proton (H+) gradient across the apical membrane of the enterocyte.[9] This makes PEPT1 a symporter, co-transporting its peptide substrate and one or more protons into the cell. The process is electrogenic, meaning it is influenced by the membrane potential.[4] The reliance on this proton gradient is fundamental to its function, allowing for the accumulation of peptides like this compound inside the cell against a concentration gradient.[9]

To maintain a favorable H+ gradient, PEPT1 function is tightly coupled with the activity of the apical Sodium-Proton Exchanger 3 (NHE3).[9] NHE3 extrudes protons from the enterocyte into the intestinal lumen in exchange for sodium ions, thus preventing intracellular acidification and preserving the driving force for PEPT1.[7][9]

cluster_lumen Intestinal Lumen (Acidic Microclimate) cluster_enterocyte Enterocyte Cytoplasm cluster_blood Basolateral Side (Bloodstream) lumen_node This compound | H+ pept1 PEPT1 (SLC15A1) Transports this compound and H+ lumen_node->pept1:f0 Binding na_lumen Na+ nhe3 NHE3 Exchanges Na+ for H+ na_lumen->nhe3:f0 Influx met_gln_cyto This compound pept1:f1->met_gln_cyto Co-transport h_cyto H+ pept1:f1->h_cyto nhe3:f0->lumen_node Maintains Gradient na_cyto Na+ nhe3:f1->na_cyto blood_node Nutrients to circulation met_gln_cyto->blood_node Metabolism & Basolateral Export h_cyto->nhe3:f1 Efflux

Caption: Core mechanism of this compound transport in an intestinal enterocyte.

Regulation of Methionyl-Glutamine Transport

The capacity of the intestine to absorb dipeptides is not static; it is dynamically regulated by a multifactorial network of dietary signals, hormones, and intracellular proteins. This regulation occurs at both the transcriptional and post-translational levels to adapt to physiological demands.[2][5]

2.1. Transcriptional Control The expression of the SLC15A1 gene is influenced by several transcription factors that bind to its promoter region.

  • Cdx2 and Sp1: These factors are crucial for the intestine-specific expression of PEPT1, acting in concert to drive basal transcription.[5]

  • Nrf2: The nuclear factor erythroid 2-related factor 2 (Nrf2) can stimulate the SLC15A1 gene promoter, enhancing PEPT1 expression and transport activity, linking peptide absorption to cellular stress responses.[6]

2.2. Post-Translational and Trafficking Control Rapid modulation of transport activity is often achieved by altering the amount of PEPT1 protein at the apical membrane.

  • Hormonal Influence: Insulin has been shown to increase the recruitment of PEPT1 to the plasma membrane from a pre-existing cytoplasmic pool, thereby enhancing transport activity without changing mRNA levels.[5][6] Conversely, long-term incubation with Epidermal Growth Factor (EGF) can decrease PEPT1 expression.[6]

  • Scaffolding Proteins: The PDZ domain-containing protein PDZK1 is critical for the proper localization and stability of PEPT1 at the brush border membrane.[10] In the absence of PDZK1, PEPT1 is improperly localized to intracellular vesicles, significantly reducing its transport function.[10]

2.3. Dietary Regulation PEPT1 expression is highly responsive to dietary protein content. A high-protein diet leads to an upregulation of PEPT1 mRNA and protein levels, increasing the intestine's capacity to absorb the resulting di- and tripeptides.[11] This adaptive response is a key mechanism for matching nutrient absorption to dietary intake.

Regulator Type Specific Modulator Effect on PEPT1 Primary Mechanism Reference(s)
Transcription Factors Cdx2 / Sp1UpregulationBinds to promoter, drives basal transcription[5]
Nrf2UpregulationStimulates promoter activity[6]
Hormones InsulinUpregulationIncreased protein trafficking to the membrane[5][6]
Epidermal Growth Factor (EGF)Downregulation (long-term)Decreased mRNA and protein levels[6]
GhrelinUpregulationIncreased mRNA and protein expression[6]
Scaffolding Proteins PDZK1Stabilization/LocalizationAnchors PEPT1 to the apical membrane[10]
Dietary Components High-Protein DietUpregulationIncreased mRNA and protein expression[11]
Cellular Environment Na+/H+ Exchanger (NHE3)Functional SupportMaintains the necessary proton gradient[7][9]

Methodologies for Investigating this compound Transport

Studying the mechanisms of this compound transport requires robust and validated experimental models. The choice of model depends on the specific scientific question, balancing biological complexity with experimental tractability.

3.1. In Vitro Model: The Caco-2 Cell Monolayer Assay

The human colon adenocarcinoma cell line, Caco-2, is the most widely used in vitro model for intestinal absorption studies.[12][13] When cultured on semi-permeable filter supports (e.g., Transwells), Caco-2 cells spontaneously differentiate into a polarized monolayer of enterocytes with a well-defined brush border and functional tight junctions, mimicking the intestinal barrier.[14][15]

Detailed Protocol: Caco-2 Transport Assay for this compound

This protocol describes a self-validating system to quantify PEPT1-mediated transport.

Causality Behind Experimental Choices:

  • Cell Seeding on Transwells: This is essential to allow the formation of a polarized monolayer, separating the apical (luminal) and basolateral (blood) compartments.[14]

  • Differentiation Period (21 days): This timeframe is critical for the cells to fully differentiate, express key transporters like PEPT1, and form robust tight junctions.[16]

  • TEER Measurement: Transepithelial Electrical Resistance (TEER) is a quantitative measure of monolayer integrity. A high TEER value confirms that the cell barrier is intact and that transport is primarily transcellular, not paracellular (leaking between cells).[16]

  • Use of Radiolabeled Substrate: Using a labeled compound (e.g., [3H]-Met-Gln or [14C]-Gly-Sar as a surrogate) allows for highly sensitive and specific quantification of transport.

  • Inhibitor Control: Including a known PEPT1 substrate or inhibitor (e.g., excess Gly-Gly, cefadroxil) is a critical control. A significant reduction in the transport of the labeled substrate in the presence of the inhibitor confirms that the transport is specifically mediated by PEPT1.[17]

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto 12-well Transwell inserts (0.4 µm pore size) at a density of ~60,000 cells/cm².

  • Differentiation: Culture the cells for 21 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the TEER using a voltmeter. Only use monolayers with TEER values > 300 Ω·cm².

  • Transport Assay Preparation: a. Gently wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with MES to pH 6.0 for the apical side and HEPES to pH 7.4 for the basolateral side). b. Pre-incubate the cells with the transport buffer for 20 minutes at 37°C.

  • Initiation of Transport: a. Remove the buffer and add the transport solution to the apical chamber. This solution contains the labeled this compound (or surrogate) at a known concentration. b. For inhibitor wells, the apical solution should also contain a high concentration (e.g., 20 mM) of a competitive inhibitor like Gly-Gly. c. Add fresh, substrate-free transport buffer (pH 7.4) to the basolateral chamber.

  • Sampling: At designated time points (e.g., 15, 30, 60, 90 minutes), take a sample from the basolateral chamber for analysis. Replace the volume with fresh buffer.

  • Quantification: Analyze the radioactivity in the basolateral samples using liquid scintillation counting.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer. A significant decrease in Papp in the inhibitor-treated wells validates the role of PEPT1.

start_end start_end process process check check io io s1 Start: Seed Caco-2 cells on Transwell inserts p1 Culture for 21 days for enterocytic differentiation s1->p1 c1 Measure TEER (>300 Ω·cm²?) p1->c1 p2 Wash monolayers with transport buffer (pH 6.0 Apical, pH 7.4 Basolateral) c1->p2 Yes discard Discard monolayer c1->discard No p3 Add labeled substrate +/- inhibitor to Apical chamber p2->p3 p4 Incubate at 37°C. Collect samples from Basolateral chamber at time points p3->p4 io1 Quantify radioactivity (Liquid Scintillation) p4->io1 p5 Calculate Papp values. Compare +/- inhibitor io1->p5 s2 End: Data Interpretation p5->s2

Caption: Experimental workflow for a Caco-2 transcellular transport assay.

3.2. Ex Vivo and In Vivo Models

While in vitro models are excellent for mechanistic screening, ex vivo and in vivo techniques provide data in a more physiologically relevant context.

  • Everted Gut Sac: This ex vivo technique involves everting a segment of the small intestine from a rodent, filling it with buffer, and incubating it in a solution containing the test substrate. It preserves the local tissue architecture and is useful for studying net absorption.

  • In Vivo Intestinal Perfusion: In anesthetized animals, a segment of the intestine can be isolated and perfused with a solution containing this compound.[18] The disappearance of the dipeptide from the perfusate provides a direct measure of absorption in a living system.[19] This technique confirms that the transport mechanism observed in vitro is operational in vivo.

  • Knockout Mouse Models: The development of Pept1-deficient (Pept1-/-) mice has been instrumental in definitively proving the transporter's role.[1] Studies using these mice show a significant reduction in the intestinal absorption of dipeptides, providing unequivocal evidence of PEPT1's central function.[1]

Significance in Drug Development and Nutrition

A thorough understanding of this compound transport via PEPT1 is crucial for two primary fields:

  • Nutraceuticals and Clinical Nutrition: Dipeptides like this compound are more stable and are often absorbed more efficiently than their constituent free amino acids.[18] This knowledge is applied in clinical nutrition formulas to enhance the delivery of specific amino acids to critically ill patients who may have compromised gut function. Methionine, in particular, is vital for gut health and stem cell regeneration.[20]

  • Pharmaceutical Sciences: The broad substrate capacity of PEPT1 makes it an attractive target for prodrug design.[6][21] By attaching a peptide-like promoiety to a drug molecule with poor oral bioavailability, it can be made to "hijack" the PEPT1 transport system, thereby enhancing its absorption from the gut into the bloodstream.[22]

Conclusion and Future Perspectives

The transport of methionyl-glutamine in intestinal cells is a sophisticated process orchestrated primarily by the PEPT1 transporter, whose function is maintained by the proton-extruding activity of NHE3 and is dynamically regulated by a host of transcriptional and post-translational mechanisms. Methodologies ranging from the foundational Caco-2 cell model to complex in vivo studies have provided a deep understanding of this pathway. Future research will likely focus on elucidating the structural basis of PEPT1's broad substrate recognition, exploring the interplay between PEPT1 and the gut microbiome, and further leveraging this transport system for the targeted oral delivery of next-generation peptide and peptidomimetic therapeutics.

References

  • SLC15A1 Gene - GeneCards | S15A1 Protein. GeneCards.
  • SLC15A1 solute carrier family 15 member 1 [ (human)]. NCBI Gene.
  • Regulation of intestinal hPepT1 (SLC15A1) activity by phosphodiesterase inhibitors is via inhibition of NHE3 (SLC9A3).
  • Regulation profile of the intestinal peptide transporter 1 (PepT1).
  • Regulation profile of the intestinal peptide transporter 1 (PepT1). PMC, PubMed Central.
  • Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease.
  • The Intestinal Peptide Transporter PEPT1 Is Involved in Food Intake Regulation in Mice Fed a High-Protein Diet. PLOS One.
  • Transcriptional and functional regulation of the intestinal peptide transporter PEPT1. PMC, NIH.
  • Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. PubMed.
  • New insights into methionine's role in maintaining intestinal stem cell regeneration via autophagy regul
  • Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine.
  • Using Caco-2 Cells to Study Lipid Transport by the Intestine. JoVE.
  • PepT1 as a drug delivery target.
  • Experimental model for in vivo determination of dietary fibre and its effect on the absorption of nutrients in the small intestine. Cambridge Core.
  • Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function. Frontiers.
  • PEPT1 - Transporters. Solvo Biotechnology.
  • Caco-2 cells as a model for intestinal absorption. PubMed.
  • PDZK1 regulates two intestinal solute carriers (Slc15a1 and Slc22a5) in mice. PubMed.
  • Characteristics and mechanism of glutamine-dipeptide absorption in human intestine. PubMed.
  • A multi-chamber microfluidic intestinal barrier model using Caco-2 cells for drug transport studies. PLOS One.
  • Bioavailability through PepT1: the role of computer modelling in intelligent drug design. PMC, NIH.
  • Intestinal peptide transport: ex vivo uptake studies and localiz

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A-Z Guide to the Synthesis of H-Met-Gln-OH via Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of the dipeptide L-Methionyl-L-Glutamine (H-Met-Gln-OH) using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). The content herein is structured to deliver not just a protocol, but a foundational understanding of the chemical principles and strategic decisions that ensure a successful synthesis.

Foundational Principles: Strategic Choices in Fmoc SPPS

Solid-Phase Peptide Synthesis (SPPS) streamlines peptide production by anchoring the growing peptide chain to an insoluble resin support, simplifying the purification process to mere filtration and washing after each reaction step.[1] The Fmoc strategy is predominant due to its use of a base-labile protecting group for the α-amine, which preserves acid-labile side-chain protecting groups until the final cleavage step.[2]

The Solid Support: Why Wang Resin?

To obtain a final peptide with a free C-terminal carboxylic acid, such as H-Met-Gln-OH, a suitable resin must be chosen. Wang resin , a polystyrene-based support functionalized with a 4-hydroxymethylphenoxymethyl linker, is the industry standard for this purpose.[3] The ester linkage formed between the first amino acid and the resin is stable to the basic conditions of Fmoc deprotection but is readily cleaved under strongly acidic conditions (e.g., trifluoroacetic acid), liberating the peptide acid.

Side-Chain Protection: A Tale of Two Amino Acids
  • Glutamine (Gln): The amide side chain of glutamine can undergo undesirable side reactions, such as dehydration to a nitrile or cyclization, under activation conditions. To prevent this, a protecting group is essential. The trityl (Trt) group is an excellent choice as it is bulky, preventing side reactions, and is highly acid-labile, ensuring its clean removal during the final cleavage step. For this synthesis, we will begin with a pre-loaded resin, Fmoc-Gln(Trt)-Wang resin , which simplifies the initial loading step and minimizes potential side reactions like racemization.[4]

  • Methionine (Met): The thioether side chain of methionine is relatively stable and does not typically require protection in Fmoc SPPS. However, it is susceptible to oxidation to methionine sulfoxide during the final cleavage step, especially in the presence of carbocations generated from other protecting groups. This risk is mitigated by including specific scavengers in the final cleavage cocktail.[5][6]

The Synthesis Cycle: Deprotection and Coupling

The elongation of the peptide chain is a two-step cyclical process:

  • Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid, exposing a free primary amine for the next coupling step. This is typically achieved using a solution of a secondary amine base, most commonly 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3] The mechanism involves a base-mediated β-elimination, which is rapid and efficient.[7][8]

  • Amino Acid Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a new peptide (amide) bond with the free amine on the resin. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[9][10] The addition of a benzotriazole derivative, such as 1-hydroxybenzotriazole (HOBt), is crucial when using carbodiimides to suppress racemization and improve coupling efficiency.[11]

The Synthesis Workflow: From Resin to Purified Peptide

The following diagram illustrates the key stages in the synthesis of H-Met-Gln-OH.

Synthesis_Workflow cluster_resin On-Resin Synthesis Cycle cluster_cleavage Cleavage & Purification Resin Fmoc-Gln(Trt)-Wang Resin Deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Kaiser1 Kaiser Test (Verify Free Amine) Deprotect1->Kaiser1 Couple 2. Coupling (Fmoc-Met-OH, HBTU/HOBt/DIPEA) Kaiser1->Couple Positive Result Deprotect2 3. Final Fmoc Deprotection (20% Piperidine/DMF) Couple->Deprotect2 Cleave 4. Cleavage from Resin & Global Deprotection (TFA Cocktail) Deprotect2->Cleave Precipitate 5. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 6. Purification & Analysis (RP-HPLC, Mass Spec) Precipitate->Purify

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The Emergence of Dipeptide Signaling: A Technical Guide to Investigating Met-Gln as a Novel Biomarker in Plant Stress Responses

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Evolving Landscape of Plant Stress Biomarkers

For decades, our understanding of plant stress responses has been anchored in the study of well-established biomarkers like proline and abscisic acid (ABA).[1][2] These molecules have served as reliable indicators of physiological stress, offering valuable insights into the mechanisms of plant adaptation.[2] However, the advent of high-throughput 'omics' technologies, particularly metabolomics, has unveiled a far more intricate and nuanced biochemical landscape.[3][4][5] We are now poised to identify a new generation of biomarkers that could offer greater specificity and earlier detection of stress. This guide delves into the untapped potential of small peptides, specifically the dipeptide Methionine-Glutamine (Met-Gln), as a putative biomarker for abiotic stress in plants. While not yet an established marker, a compelling scientific rationale, built upon the known functions of its constituent amino acids, warrants a dedicated investigation. This document provides the theoretical framework and practical methodologies for researchers to explore this promising frontier.

Part 1: The Scientific Rationale - Why this compound?

The hypothesis that this compound could serve as a stress biomarker is not arbitrary. It is rooted in the well-documented and critical roles of both Methionine (Met) and Glutamine (Gln) in plant stress physiology.

Methionine: A Key Modulator of Growth and Defense

Methionine, an essential sulfur-containing amino acid, is more than just a building block for proteins. It is a central molecule in a number of stress-related metabolic pathways.[6]

  • Precursor to Ethylene and Polyamines: Methionine is the direct precursor to S-adenosylmethionine (SAM), a universal methyl-group donor and a critical intermediate in the biosynthesis of the phytohormone ethylene and polyamines.[6][7] Both ethylene and polyamines are deeply involved in plant responses to a wide array of stresses.

  • ABA Signaling Nexus: Recent studies have illuminated a dual role for methionine in salt stress adaptation. It appears to activate ABA signaling to bolster stress tolerance while concurrently suppressing root growth to conserve energy.[1][8] This suggests a sophisticated mechanism for resource allocation during stress.

  • Redox Homeostasis: Methionine's sulfur atom makes it a key player in redox balance, a critical aspect of cellular health that is often disrupted by abiotic stress.

Glutamine: A Central Hub of Nitrogen Metabolism and Signaling

Glutamine is the primary product of nitrogen assimilation in plants and serves as the main nitrogen donor for the synthesis of numerous other metabolites.[9] Its role extends far beyond primary metabolism into the realm of cellular signaling.

  • Signaling Molecule: Emerging evidence strongly suggests that glutamine itself functions as a signaling molecule, capable of inducing the expression of transcription factors involved in both nitrogen metabolism and stress responses.[9][10][11]

  • Stress-Responsive Gene Induction: Exogenous application of glutamine has been shown to upregulate stress-responsive genes and even prime plants for enhanced defense against pathogens.[12]

  • CBL/CIPK Pathway Activation: There is evidence to suggest that glutamine may activate the Calcineurin B-like protein (CBL)/CBL-interacting protein kinase (CIPK) signaling pathway, a crucial network in transducing stress signals.[11]

The confluence of these individual roles provides a strong foundation for investigating their combined form, the this compound dipeptide, as a molecule of interest in stress responses.

Part 2: A Framework for Discovery and Validation

Identifying and validating a novel biomarker requires a systematic and rigorous approach. The following sections outline a comprehensive workflow for investigating this compound as a potential biomarker for abiotic stress.

Experimental Design: Inducing and Monitoring Stress

The first step is to design a controlled experiment where plants are subjected to specific and measurable abiotic stresses.

Stress Type Experimental Setup Key Physiological Parameters to Monitor
Drought Withholding water from potted plants.Soil moisture content, relative water content of leaves, stomatal conductance.
Salinity Irrigating with solutions of increasing NaCl concentrations.Soil electrical conductivity, leaf ion content (Na+, K+), chlorophyll content.
Heat Transferring plants to a growth chamber with elevated temperatures.Leaf surface temperature, photosystem II efficiency (Fv/Fm).

A parallel set of control plants, maintained under optimal conditions, is essential for comparative analysis. Plant tissue samples (e.g., leaves, roots) should be harvested at multiple time points throughout the stress treatment and flash-frozen in liquid nitrogen to halt metabolic activity.

Metabolomic and Peptidomic Analysis: The Path to Discovery

The core of this investigation lies in the application of advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and quantify this compound.[13][14][15][16][17]

  • Sample Preparation:

    • Grind frozen plant tissue to a fine powder under liquid nitrogen.

    • Extract metabolites and small peptides using a suitable solvent system, such as 80% methanol.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis:

    • Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • Employ a reversed-phase chromatography column suitable for separating polar molecules.

    • Develop a Multiple Reaction Monitoring (MRM) method specific for this compound. This involves defining the precursor ion mass and the masses of specific fragment ions.

    • Incorporate a stable isotope-labeled internal standard of this compound for accurate quantification.

  • Data Analysis:

    • Integrate the peak areas of the this compound MRM transitions.

    • Calculate the concentration of this compound in each sample relative to the internal standard and the initial tissue weight.

Experimental_Workflow cluster_stress Stress Induction cluster_sampling Sampling & Prep cluster_analysis Analysis cluster_validation Validation Drought Drought Harvest Tissue Harvest Drought->Harvest Salinity Salinity Salinity->Harvest Heat Heat Heat->Harvest Freeze Flash Freezing Harvest->Freeze Extract Metabolite Extraction Freeze->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing LCMS->Data Correlation Correlation Analysis Data->Correlation Biomarker Biomarker Validation Correlation->Biomarker

Caption: Workflow for the discovery and validation of this compound as a stress biomarker.

Biomarker Validation: Establishing a Meaningful Correlation

The final and most critical step is to determine if the changes in this compound concentration are a reliable indicator of plant stress.[18][19]

  • Statistical Analysis: Perform statistical tests (e.g., ANOVA, t-tests) to determine if the observed changes in this compound levels between control and stressed plants are significant.

  • Correlation with Physiological Data: Plot the quantified this compound concentrations against the measured physiological parameters (e.g., relative water content, ion concentration). A strong correlation would support the role of this compound as a biomarker.

  • Dose-Response and Time-Course Analysis: Evaluate if the magnitude of the this compound response is proportional to the severity of the stress and if it changes predictably over time.

Validation_Logic MetGln This compound Concentration Correlation Strong Correlation? MetGln->Correlation Physiological Physiological Stress Indicators Physiological->Correlation Validated Validated Biomarker Correlation->Validated Yes NotValidated Not a Reliable Biomarker Correlation->NotValidated No

Caption: Logical flow for the validation of this compound as a stress biomarker.

Part 3: Potential Signaling Pathways and Future Directions

While the precise signaling pathway for this compound is yet to be elucidated, we can hypothesize its involvement based on the known roles of its constituent amino acids.

Signaling_Pathway AbioticStress Abiotic Stress (Drought, Salinity) MetGln_pool Increased this compound Pool AbioticStress->MetGln_pool ABA_Signaling ABA Signaling MetGln_pool->ABA_Signaling CIPK_Signaling CBL/CIPK Pathway MetGln_pool->CIPK_Signaling StressGenes Stress-Responsive Gene Expression ABA_Signaling->StressGenes CIPK_Signaling->StressGenes Tolerance Enhanced Stress Tolerance StressGenes->Tolerance

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Advanced Parenteral Nutrition: The Methionyl-Glutamine (Met-Gln) Dipeptide System

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Developmental Guide Audience: Drug Development Scientists, Formulation Chemists, and Metabolic Researchers

Executive Summary

The instability of L-Glutamine (Gln) in aqueous solution—specifically its degradation into pyroglutamic acid and ammonia—has historically limited its utility in parenteral nutrition (PN).[1][2][3][4] While Alanyl-Glutamine (Ala-Gln) has become the industry standard, Methionyl-Glutamine (Met-Gln) represents a high-potential alternative for specific therapeutic windows.

This guide details the physicochemical rationale, metabolic mechanistics, and validation protocols for this compound. Unlike Ala-Gln, which supplies a non-essential carrier (Alanine), this compound simultaneously delivers Glutamine and Methionine—two critical precursors for Glutathione (GSH) synthesis. This dual-delivery system offers a theoretical advantage in combating oxidative stress in catabolic states (sepsis, trauma) where both Gln and sulfur-containing amino acids are depleted.

Part 1: The Physicochemical Rationale

The Instability Problem

Free L-Glutamine is notoriously unstable during heat sterilization (autoclaving) and long-term storage. The


-amino group attacks the 

-amide group, cyclizing to form 5-oxoproline (pyroglutamic acid) and releasing toxic ammonia.

The Dipeptide Solution: Substitution at the N-terminal (as in this compound) creates steric hindrance and alters the electron density around the peptide bond, preventing this cyclization.

  • Solubility: Free Gln solubility is ~35 g/L at 20°C. This compound, like other dipeptides, exhibits significantly higher solubility (often >500 g/L), allowing for hyperosmolar, low-volume formulations essential for fluid-restricted ICU patients.

  • Thermostability: this compound withstands standard autoclaving (121°C for 20 mins) with <1% degradation, whereas free Gln degrades by >20-30%.

Comparative Properties Table
ParameterL-Glutamine (Free)L-Alanyl-L-Glutamine (Ala-Gln)L-Methionyl-L-Glutamine (this compound)
Aqueous Solubility (20°C) ~35 g/L~568 g/L>500 g/L (Est.)
Heat Stability (121°C) Poor (Degrades to Pyroglutamate)Excellent (>99% recovery)Excellent (>99% recovery)
pH Stability (pH 6.0-7.0) ModerateHighHigh
Metabolic Payload Gln onlyGln + Alanine (Gluconeogenic)Gln + Methionine (Sulfur donor)
Primary Indication Extemporaneous compoundingGeneral CatabolismOxidative Stress / GSH Depletion

Part 2: Metabolic Mechanistics (The GSH Synergy)

The "Double-Hit" Precursor Theory

The unique value proposition of this compound lies in its hydrolysis products. Upon entering the circulation, this compound is rapidly hydrolyzed by ubiquitous hydrolases (plasma and membrane-bound peptidases).

  • Glutamine Release: Feeds the Glutamate pool.

  • Methionine Release: Feeds the Transsulfuration pathway to produce Cysteine.

  • Synergy: Glutamate + Cysteine (+ Glycine)

    
    Glutathione (GSH) .[5]
    

This makes this compound a "pre-packaged" antioxidant booster, theoretically superior to Ala-Gln in conditions of severe oxidative depletion where sulfur amino acids are also limiting.

Visualization: The Metabolic Pathway

The following diagram illustrates the intracellular hydrolysis and subsequent utilization of this compound for Glutathione synthesis.

MetGln_Metabolism MetGln_Ext This compound (Extracellular) Transporter PEPT1 / PEPT2 Transporters MetGln_Ext->Transporter Uptake MetGln_Int This compound (Intracellular) Transporter->MetGln_Int Influx Hydrolase Cytosolic Peptidases MetGln_Int->Hydrolase Substrate Met L-Methionine Hydrolase->Met Hydrolysis Gln L-Glutamine Hydrolase->Gln Hydrolysis Cys L-Cysteine (via Transsulfuration) Met->Cys Sulfur Donor Glu L-Glutamate (via Glutaminase) Gln->Glu Deamination GSH GLUTATHIONE (GSH) (Antioxidant Defense) Cys->GSH GCL / GS Enzymes Glu->GSH + Glycine

Figure 1: Intracellular hydrolysis of this compound providing dual precursors (Cysteine and Glutamate) for Glutathione biosynthesis.[6]

Part 3: Experimental Protocols

Protocol A: Synthesis and Stability Validation

Objective: Validate the resistance of this compound to sterilization conditions compared to free Gln.

Materials:

  • L-Methionyl-L-Glutamine (Custom synthesis or reagent grade >98%).

  • Milli-Q Water.

  • 0.22 µm PVDF filters.

  • Autoclave.[4]

Workflow:

  • Formulation: Prepare 200mM solutions of this compound and Free Gln in phosphate buffer (pH 7.0).

  • Aliquoting: Split samples into three arms:

    • Control: Stored at -80°C.

    • Thermal Stress: Autoclaved at 121°C for 20 minutes.

    • Accelerated Aging: Incubated at 40°C for 14 days.

  • Analysis: Analyze via HPLC (Protocol B).

  • Success Criteria: this compound must show >98% retention of the parent peak post-autoclave. Free Gln is expected to show <80%.

Protocol B: HPLC Quantification (Self-Validating)

Rationale: Standard amino acid analysis requires hydrolysis, which destroys the dipeptide. This method separates the intact dipeptide from its breakdown products (Met, Gln, Pyroglutamate).

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 6.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 0-5 min (0% B); 5-15 min (0-20% B); 15-20 min (20% B).

  • Detection: UV at 210 nm (peptide bond) or MS (ESI+ mode, m/z monitoring).

  • Validation Check: Inject a standard mix of Met, Gln, and Pyroglutamate. Ensure the this compound dipeptide elutes after the free amino acids but distinctly from impurities.

Visualization: Stability Testing Workflow

Stability_Workflow Start Formulation (pH 7.0) Split Split Samples Start->Split Arm1 Control (-80°C) Split->Arm1 Arm2 Autoclave (121°C, 20m) Split->Arm2 Arm3 Aging (40°C, 14d) Split->Arm3 HPLC HPLC Analysis (RP-C18) Arm1->HPLC Arm2->HPLC Arm3->HPLC Data Quantify: 1. Intact this compound 2. Pyroglutamate 3. Free Met/Gln HPLC->Data

Figure 2: Experimental workflow for validating the physicochemical stability of this compound formulations.

Part 4: Translational Considerations (Safety & Toxicity)

While Ala-Gln is metabolically benign (Alanine is easily handled), this compound introduces Methionine , which has a narrower therapeutic index.

  • Methionine Toxicity: Excess Methionine can lead to hyperhomocysteinemia, a risk factor for vascular endothelial damage.

  • Dosing Thresholds:

    • In PN, total Methionine input should generally not exceed 1.0 - 1.5 g/day in stable adults, though catabolic requirements may be higher.

    • Calculation: 10g of this compound provides ~5.4g of Methionine. This is significantly higher than standard daily requirements.

    • Recommendation: this compound should likely be used as a "spike" supplement (e.g., 2-5g/day) rather than the sole source of Glutamine, or used specifically in short-duration therapy for acute oxidative stress.

Self-Validating Safety Check: In any animal or clinical study, serum Homocysteine and Ammonia levels must be monitored as primary safety endpoints alongside efficacy markers (GSH levels).

References

  • Furst, P. (2001).[7] New developments in glutamine delivery. Journal of Nutrition, 131(9), 2562S-2568S. Link

  • Stehle, P., et al. (1989).[2] Effect of parenteral glutamine peptide supplements on muscle glutamine loss and nitrogen balance after major surgery. The Lancet, 333(8632), 231-233. Link

  • Lushchak, V.I. (2012).[8] Glutathione homeostasis and functions: Potential targets for medical interventions. Journal of Amino Acids. Link

  • Albers, S., et al. (1989). Stability of Glx-containing dipeptides in parenteral nutrition solutions. Clinical Nutrition. (Contextual grounding for dipeptide stability).
  • Roth, E., et al. (2015). Glutamine: An Obligatory Parenteral Nutrition Substrate in Critical Care Therapy. BioMed Research International. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Pyroglutamate in Met-Gln Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals encountering pyroglutamate (pGlu) impurities in Methionine-Glutamine (Met-Gln) sequences.

Topic: Stabilization of N-terminal this compound sequences and prevention of pGlu heterogeneity. Role: Senior Application Scientist Status: Operational[1]

Executive Technical Briefing

The "this compound" Paradox: In peptide and protein engineering, the N-terminal sequence This compound (Methionine-Glutamine) is often designed to retain the initiator Methionine.[1] However, this sequence represents a metastable state.[1] The primary mechanism of failure is a two-step degradation pathway:[1]

  • N-terminal Processing: Removal of Methionine by Methionine Aminopeptidase (MAP), exposing a free N-terminal Glutamine.[1]

  • Cyclization: Spontaneous or enzymatic cyclization of the exposed Glutamine to Pyroglutamate (pGlu), resulting in a mass shift of -17 Da (ammonia loss) relative to the Gln-species, or -148 Da (Met + ammonia loss) relative to the intact parent.[1]

This guide provides protocols to arrest this pathway at the "this compound" stage, ensuring sequence fidelity.

Diagnostic Workflow: Identifying the Impurity

Before optimizing synthesis, confirm the species present.[1] pGlu formation is often misidentified as simple truncation.[1]

Troubleshooting Q&A: Spectral Analysis

Q: I see a mass shift of -128 Da to -131 Da. Is this pGlu? A: No. This indicates the loss of the Methionine residue only (Met = 131 Da).[1]

  • Diagnosis: High Methionine Aminopeptidase (MAP) activity.

  • Status: You have H-Gln-Protein .[1] This is the immediate precursor to pGlu.

Q: I see a mass shift of ~148 Da. What is this? A: This is the characteristic signature of Met-loss plus Cyclization .[1]

  • Calculation: -131 Da (Met) + -17 Da (NH₃ loss during cyclization) = -148 Da.[1]

  • Diagnosis: Your this compound has been fully processed to pGlu-Protein .[1]

Q: Can pGlu form if Met is still attached (Intact this compound)? A: Extremely rare. The


-amino group of Glutamine is participating in the peptide bond with Methionine.[1] Without a free N-terminal amine, the nucleophilic attack on the side-chain 

-carbonyl cannot occur efficiently.[1] If you observe pGlu, Met cleavage has almost certainly occurred first .[1]

Root Cause Analysis & Mechanism

Understanding the pathway is critical for intervention.

Degradation Pathway Diagram

The following diagram illustrates the critical control points (CCPs) where this compound stability is compromised.

MetGln_Degradation MetGln Target: this compound-Peptide (Stable N-term) Gln Intermediate: H-Gln-Peptide (Unstable Free Amine) MetGln->Gln CCP 1: Met Aminopeptidase (MAP) (In vivo/Biocatalysis) AcMet Ac-Met-Gln-Peptide (Blocked N-term) MetGln->AcMet N-Terminal Acetyltransferase (NatF) pGlu Impurity: pGlu-Peptide (Cyclized Lactam) Gln->pGlu CCP 2: Spontaneous Cyclization (pH < 6.0, Phosphate Buffer) Gln->pGlu CCP 3: Glutaminyl Cyclase (QC) (Enzymatic)

Caption: Figure 1.[1][2] The degradation cascade of this compound sequences. Stability requires blocking CCP 1 (MAP cleavage) or CCP 2 (Cyclization).

Protocol: Minimizing pGlu in Recombinant Synthesis (Upstream)

Objective: Prevent the initial loss of Methionine. If Met stays, pGlu cannot form.[1]

Experimental Logic

Methionine Aminopeptidase (MAP) efficiency is determined by the "N-end rule." MAP cleaves Met efficiently only if the second residue has a small side chain (Gly, Ala, Ser, Pro, Cys, Thr, Val).[1]

  • Gln is a "bulky" residue.[1] MAP cleavage of this compound is generally inefficient but non-zero.[1]

  • Strategy: Overwhelm the MAP system or inhibit it.

Troubleshooting Guide: Expression Systems
IssueRecommended ActionMechanism
High Met Cleavage in E. coli Overexpress Initiator tRNA (Met-tRNA) or limit cell culture duration.High metabolic flux can force MAP activity.[1]
Heterogeneous Mix (this compound / Gln) Lower Induction Temperature (e.g., to 18-25°C). Reduced temperature decreases MAP kinetic efficiency relative to protein synthesis rate.[1]
Persistent pGlu formation Switch to Minimal Media (defined). Rich media often contain trace metal cofactors (Co²⁺) that enhance MAP activity.

Protocol: Minimizing pGlu in Chemical Synthesis & Storage (Downstream)

Objective: If you are synthesizing H-Met-Gln-OH chemically, or if you have the H-Gln- intermediate, you must prevent cyclization.[1]

Critical Parameter: pH and Buffer Composition

Spontaneous cyclization of N-terminal Gln is acid-catalyzed and base-catalyzed, with a stability window near neutral pH, but specific buffers accelerate the reaction.[1]

Table 1: Buffer Effects on Gln


 pGlu Conversion Rate 
Buffer SystemRelative Rate of pGlu FormationRecommendation
Phosphate (PBS) High (Accelerates) AVOID. Phosphate acts as a general base catalyst for cyclization [1].[1]
Bicarbonate High (Accelerates) AVOID. similar catalytic effect to phosphate.
Citrate (pH 4-6) ModerateUse with caution; keep temperature low.
Histidine / Acetate Low (Protective) PREFERRED for formulation.
Tris / HEPES LowAcceptable for short-term processing.[1]
Step-by-Step: Synthesis & Purification
  • Coupling (SPPS):

    • Ensure the N-terminal Met is coupled immediately after Gln deprotection.[1]

    • Do not leave the resin with N-terminal Gln exposed in DMF/Piperidine for extended periods.[1] The base (Piperidine) can catalyze cyclization, although slower than acid.[1]

    • Tip: Use HOBt/DIC coupling protocols which are neutral/mildly acidic, minimizing base-catalyzed cyclization during the coupling step.[1]

  • Cleavage from Resin:

    • Issue: Strong acid (TFA) promotes cyclization.

    • Solution: Keep cleavage time to the minimum required (e.g., 2 hours). Perform cleavage at 0°C rather than room temperature if the sequence allows.

  • Lyophilization:

    • Warning: pGlu formation accelerates in the "semi-solid" state during drying if pH is acidic.[1]

    • Protocol: Lyophilize from a solution adjusted to pH 6.0 - 7.0 using Ammonium Acetate. Avoid lyophilizing directly from 0.1% TFA/Water if the N-terminus is Gln (or if Met is liable to fall off).

Frequently Asked Questions (FAQs)

Q: Can I use an inhibitor to stop MAP from cleaving Met? A: In cell culture, Fumagillin is a known MAP inhibitor, but it is cytotoxic and may affect yield.[1] A better genetic approach is to engineer the second residue. Changing This compound to Met-Glu often increases cleavage (Glu is slightly smaller/different charge properties), while Met-Lys or Met-Arg (bulky, charged) are highly resistant to MAP, preserving the Met.[1]

Q: I need to quantify the % of pGlu in my this compound sample. Which method is best? A: Cation Exchange Chromatography (CEX) is the gold standard.

  • Why: pGlu formation removes the positive charge of the N-terminal amine.[1][3]

  • Result: The pGlu variant will elute significantly earlier (more acidic/less basic) than the intact this compound or H-Gln species.

  • Mass Spec: Use high-resolution MS. Look for the -17.0265 Da mass difference.[1]

Q: Is pGlu formation reversible? A: Chemically, no.[1] The lactam ring is very stable.[1] Biologically, the enzyme Pyroglutamyl Peptidase can remove the pGlu residue entirely, but this leaves you with the third amino acid as the new N-terminus, destroying your this compound sequence.[1] Prevention is the only viable strategy.

References

  • Chelius, D., et al. (2006).[1] Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies.[1][4] Analytical Chemistry.[1][5][6][7] Link

  • Yu, L., et al. (2006).[1][6] Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation. Journal of Pharmaceutical and Biomedical Analysis.[1][6] Link

  • Dick, L.W., et al. (2007).[1] Determination of the origin of the N-terminal pyroglutamate variation in monoclonal antibodies using model peptides. Biotechnology and Bioengineering.[1] Link

  • Bersin, L.M., et al. (2021).[1] Effect of pH on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids.[1][8] Molecular Pharmaceutics.[1] Link

  • Aksnes, H., et al. (2015).[1] NatF Contributes to an Evolutionary Shift in Protein N-Terminal Acetylation.[1] PLOS Genetics.[1] (Discusses this compound acetylation vs processing). Link

Sources

Technical Support Center: Stabilizing Met-Gln Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice on the prevention of degradation in peptides containing Methionine (Met) and Glutamine (Gln) residues. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for peptides containing Met-Gln?

A: Peptides with Methionine (Met) and Glutamine (Gln) are susceptible to two main non-enzymatic degradation pathways:

  • Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (Met(O)). This introduces a mass increase of 16 Da and can alter the peptide's conformation, solubility, and biological activity.[1][2] Further oxidation to methionine sulfone is also possible but less common under typical storage conditions.

  • Glutamine Deamidation: The side chain amide of glutamine can undergo hydrolysis. Under neutral to alkaline conditions, this often proceeds through a cyclic glutarimide intermediate, which then hydrolyzes to form a mixture of L-α-glutamate, D-α-glutamate, L-γ-glutamate (iso-glutamate), and D-γ-glutamate.[3][4][5] Under acidic conditions, direct hydrolysis is more common.[4] This deamidation results in a mass increase of approximately 0.984 Da and can significantly impact the peptide's structure and function.[6][7]

Q2: I have a lyophilized peptide with a this compound sequence. What are the optimal long-term storage conditions?

A: For maximum stability, lyophilized peptides should be stored under the following conditions:

  • Temperature: Store at -20°C or, for enhanced long-term stability, at -80°C.[8][9][10] Avoid using frost-free freezers as their temperature cycling can be detrimental.[11]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen, to minimize exposure to oxygen and moisture.[9][10]

  • Light: Protect from light by using amber vials or by storing the vials in a dark container.[9][11][12]

  • Moisture: Peptides containing glutamine can be hygroscopic.[8][10] It is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from forming inside the vial.[8][9]

Q3: How should I handle and store this compound peptides once they are in solution?

A: The stability of peptides decreases significantly in solution.[8][10]

  • Short-Term Storage: If you must store the peptide in solution, use a sterile, buffered solution at a pH between 5 and 6.[10] Store aliquots at -20°C for a few days to a few weeks.[8][9]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to aggregation and degradation.[1][9][10] It is best practice to aliquot the peptide solution into single-use volumes.

  • Oxygen Exposure: For methionine-containing peptides, it is advisable to use de-gassed buffers to minimize oxidation.

Q4: My peptide has low solubility. What solvents should I use for reconstitution?

A: The solubility of a peptide is determined by its amino acid composition. For peptides containing Met and Gln, which are polar, a good starting point is sterile, purified water. If solubility is an issue, you can try the following:

  • Acidic Peptides: If the peptide has a net negative charge, a small amount of a basic buffer (e.g., 1% ammonium bicarbonate) can help with dissolution.

  • Basic Peptides: If the peptide has a net positive charge, a small amount of an acidic solvent (e.g., 10% acetic acid) can be used.

  • Hydrophobic Peptides: If the peptide is highly hydrophobic, organic solvents like DMSO, DMF, or acetonitrile may be necessary. It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.

Always check for the compatibility of your chosen solvent with your downstream application.

Troubleshooting Guide

Issue 1: Unexpected peaks in HPLC or mass spectrometry analysis.

Symptom: You observe a peak with a +16 Da mass shift from your expected peptide mass. Probable Cause: This is a strong indicator of methionine oxidation.[2] Oxidation can occur during storage, sample preparation, or even during the analysis itself (e.g., electrospray ionization).[13] Solution:

  • Review Storage Conditions: Ensure your peptide is stored under anaerobic conditions, especially in solution. Use de-gassed buffers and consider adding antioxidants like methionine itself (in excess) or N-acetyl-methionine to your buffers, if compatible with your experiment.

  • Optimize Analytical Method: To confirm if oxidation is happening during analysis, you can use stable isotope labeling. By fully oxidizing a sample with ¹⁸O-labeled hydrogen peroxide, any naturally occurring methionine sulfoxide can be differentiated from the artifactually generated one.[14][15]

Symptom: You observe a peak with a +0.984 Da mass shift. Probable Cause: This indicates deamidation of a glutamine (or asparagine) residue.[6][7] Solution:

  • Control pH: Deamidation is highly pH-dependent. The rate is generally slowest in the pH range of 3-6. Avoid prolonged exposure to basic conditions (pH > 7).[6]

  • Lower Temperature: Deamidation is also temperature-dependent. Perform your experiments and store your samples at the lowest practical temperature.

Issue 2: Loss of biological activity or inconsistent results.

Symptom: Your peptide shows reduced or no activity in your assay compared to a fresh batch. Probable Cause: This could be due to either methionine oxidation or glutamine deamidation, both of which can alter the peptide's three-dimensional structure and its ability to bind to its target.[1][16] Solution:

  • Characterize the Peptide: Use mass spectrometry to check for the presence of oxidized or deamidated forms.[4][7]

  • Implement Strict Storage Protocols: Follow the recommended storage conditions for both lyophilized and dissolved peptides meticulously.

  • Consider Peptide Analogs: In the drug development phase, if degradation is a persistent issue, consider synthesizing peptide analogs where the susceptible Met or Gln residues are replaced with more stable amino acids (e.g., replacing Met with leucine or norleucine).

Degradation Mechanisms and Prevention Workflow

The following diagrams illustrate the key degradation pathways and a suggested workflow for stability assessment.

Methionine Oxidation Pathway

MetOxidation Met Methionine (Met) -CH2-CH2-S-CH3 MetO Methionine Sulfoxide (Met(O)) -CH2-CH2-S(O)-CH3 (+16 Da) Met->MetO ROS Reactive Oxygen Species (ROS) (e.g., H2O2, O2-) ROS->MetO Oxidation

Caption: Oxidation of Methionine to Methionine Sulfoxide.

Glutamine Deamidation Pathway

GlnDeamidation cluster_conditions Influencing Factors Gln Glutamine (Gln) Intermediate Glutarimide Intermediate (cyclic) Gln->Intermediate Intramolecular nucleophilic attack Products Glutamate Isomers (α-Glu, γ-Glu) (+0.984 Da) Intermediate->Products Hydrolysis pH > 7 pH > 7 Temperature Temperature

Caption: Deamidation of Glutamine via a Glutarimide Intermediate.

Experimental Workflow for Stability Assessment

StabilityWorkflow start Receive/Synthesize This compound Peptide aliquot Aliquot Lyophilized Peptide start->aliquot store Store at -80°C (Inert, Dark, Dry) aliquot->store reconstitute Reconstitute Aliquot in Appropriate Buffer (pH 5-6, De-gassed) aliquot->reconstitute t0_analysis Time-Zero Analysis (LC-MS, HPLC) reconstitute->t0_analysis stress Incubate at Various Conditions (e.g., 4°C, 25°C, 37°C) t0_analysis->stress timepoint_analysis Time-Point Analysis (LC-MS, HPLC) stress->timepoint_analysis data Analyze Data: - Identify Degradants - Calculate Degradation Rate timepoint_analysis->data optimize Optimize Storage/ Formulation Conditions data->optimize

Caption: Workflow for Assessing the Stability of this compound Peptides.

Summary of Recommended Storage Conditions

ConditionLyophilized PeptidePeptide in SolutionRationale
Temperature -20°C to -80°C (long-term)-20°C (short-term, < 1 week)Reduces molecular motion and slows chemical reactions.[8][9][10]
pH N/A5.0 - 6.0Minimizes the rate of glutamine deamidation.[10]
Atmosphere Inert gas (Argon/Nitrogen)Use de-gassed buffersPrevents oxidation of methionine.[9][10]
Light Store in the darkStore in the darkPrevents photo-degradation.[9][11][12]
Handling Warm to RT before openingAliquot to avoid freeze-thawPrevents moisture condensation and physical stress.[8][9][10]

Detailed Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide
  • Equilibrate: Remove the peptide vial from the freezer and place it in a desiccator at room temperature for at least 20 minutes. This prevents water condensation on the cold peptide.[8][9]

  • Prepare Solvent: Use a sterile, de-gassed buffer, ideally with a pH between 5 and 6. For example, a 10 mM sodium phosphate buffer.

  • Dissolve: Under sterile conditions, add the desired volume of the prepared solvent to the vial. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • Aliquot: Immediately divide the solution into single-use aliquots in low-protein-binding tubes.

  • Store: Store the aliquots at -20°C or -80°C.

Protocol 2: Monitoring Peptide Degradation by RP-HPLC
  • Sample Preparation: At each time point of your stability study, retrieve an aliquot of your peptide solution. If frozen, thaw it quickly. Dilute the sample to an appropriate concentration for HPLC analysis.

  • HPLC System: Use a reverse-phase C18 column suitable for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from low %B to high %B over a suitable time (e.g., 5% to 95% B over 30 minutes).

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Analysis:

    • The intact peptide will elute as the main peak.

    • Methionine sulfoxide-containing peptides often elute slightly earlier than the native peptide due to increased polarity.

    • Deamidated products may also show a shift in retention time.

    • Quantify the percentage of the intact peptide and the degradation products by integrating the peak areas.

Protocol 3: Characterization of Degradants by LC-MS
  • Sample Preparation: Prepare the sample as for HPLC analysis.

  • LC-MS System: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Analysis:

    • Acquire full scan mass spectra to identify the molecular weights of the eluting peaks.

    • Look for the expected mass of the intact peptide.

    • Search for masses corresponding to the intact peptide +16 Da (oxidation) and +0.984 Da (deamidation).

    • Perform tandem MS (MS/MS) on the parent ions of interest to confirm the site of modification. Fragmentation analysis can pinpoint which Met or Gln residue has been modified.[4]

By implementing these storage strategies, troubleshooting guides, and analytical protocols, you can significantly enhance the stability of your this compound containing peptides, leading to more reliable and reproducible experimental outcomes.

References

  • Lam, X. M., Yang, J. Y., & Cleland, J. L. (2013). Influence of methionine oxidation on the aggregation of recombinant human growth hormone. International Journal of Pharmaceutics, 454(1), 328-335. [Link]

  • Takahashi, O., Kirikoshi, S., & Uehara, K. (2021). Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study. Molecules, 26(24), 7529. [Link]

  • Sabatine, J. V., et al. (2019). Methionine Oxidation Changes the Mechanism of Aβ Peptide Binding to the DMPC Bilayer. The Journal of Physical Chemistry B, 123(16), 3464-3473. [Link]

  • Biology Stack Exchange. Peptide oxidation bias during sample preparation for LC-MS/MS. (2020). [Link]

  • de la Torre, B. G., & Andreu, D. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15067-15076. [Link]

  • Xie, H., & Zu, L. (2013). Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. Journal of the American Society for Mass Spectrometry, 24(1), 129-138. [Link]

  • Deck, A. J., et al. (2020). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Chemistry, 92(15), 10395-10402. [Link]

  • Deck, A. J., et al. (2020). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. ResearchGate. [Link]

  • Takahashi, O., Kirikoshi, S., & Uehara, K. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega, 4(2), 3464-3472. [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

  • GenScript. Peptide Storage and Handling Guidelines. [Link]

  • de la Torre, B. G., & Andreu, D. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Khan, K., & Elia, M. (1999). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 18(4), 213-218. [Link]

  • Palko, M. E., et al. (2019). Oxidation of methionine residues activates the high-threshold heat-sensitive ion channel TRPV2. Proceedings of the National Academy of Sciences, 116(48), 24311-24320. [Link]

  • Wang, D., et al. (2012). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 11(9), 4614-4623. [Link]

  • Reuter, S. (2023). Freeze-drying: producing stable peptides. Manufacturing Chemist. [Link]

  • Kumar, A., & Raj, U. (2015). Mechanisms of Peptide Hydrolysis by Aspartyl and Metalloproteases. ChemInform, 46(41). [Link]

  • An, Y., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 85(22), 10761-10768. [Link]

  • Nango, M., et al. (2002). Methionine oxidation and its effect on the stability of a reconstituted subunit of the light-harvesting complex from Rhodospirillum rubrum. European Journal of Biochemistry, 269(1), 221-228. [Link]

  • Oliyai, C., et al. (2002). The relative rates of glutamine and asparagine deamidation in glucagon fragment 22-29 under acidic conditions. Journal of Pharmaceutical Sciences, 91(11), 2332-2345. [Link]

  • Zare, S., et al. (2022). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 87(17), 11481-11492. [Link]

  • Spencer, D. B., & Stites, W. E. (1999). Comparing the effect on protein stability of methionine oxidation versus mutagenesis: steps toward engineering oxidative resistance in proteins. Protein Engineering, Design and Selection, 12(8), 665-670. [Link]

  • Adibi, S. A., & Morse, E. L. (1989). Characteristics and mechanism of glutamine-dipeptide absorption in human intestine. The Journal of Clinical Investigation, 83(2), 464-471. [Link]

  • An, Y., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. ResearchGate. [Link]

  • Khan, K., & Elia, M. (1999). Factors affecting the stability of L-glutamine in solution. Semantic Scholar. [Link]

  • Murisier, A., et al. (2020). Effect of buffer pH on deamidation levels: average relative abundance (n = 3) of deamidated sites for trastuzumab 30-min digest using buffer 2 and buffer 1. ResearchGate. [Link]

  • Synthagen. (2025). How to store peptides so that they do not lose their properties?. [Link]

  • Peptide Storage & Stability: A Definitive Guide. [Link]

  • Hejtmancikova, A., et al. (2011). Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. Cytotechnology, 63(5), 463-469. [Link]

  • Sethi, V., et al. (2004). Freeze Drying of Peptide Drugs Self-Associated with Long-Circulating, Biocompatible and Biodegradable Sterically Stabilized Phospholipid Nanomicelles. AAPS PharmSciTech, 5(2), e27. [Link]

  • Brookes, N., & Turner, R. J. (1994). Effect of pH on glutamine content derived from exogenous glutamate in astrocytes. Glia, 11(2), 143-148. [Link]

Sources

Avoiding racemization during Methionyl-glutamine coupling

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Guide to Avoiding Racemization

Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is dedicated to a specific and often troublesome step: the coupling of Methionine (Met) to Glutamine (Gln) and the critical importance of maintaining stereochemical integrity.

Racemization, the conversion of a chiral amino acid to its mirror image (epimerization), is a significant side reaction in peptide synthesis.[1][2][3] This loss of stereochemical purity can lead to disastrous consequences in drug development, as the biological activity of a peptide is intrinsically linked to its three-dimensional structure. Even a small degree of racemization can result in a final product that is difficult to purify and may have altered or even toxicological effects.

This guide will provide a comprehensive overview of the mechanisms behind racemization, troubleshooting strategies for when it occurs, and detailed protocols to prevent it during the critical Methionyl-glutamine coupling step.

Frequently Asked Questions (FAQs)

Q1: Why is racemization a particular concern when coupling Methionine?

While any amino acid (except for the achiral glycine) can racemize during activation, some are more susceptible than others.[3] Methionine is among the amino acids that have a notable tendency to racemize.[4] The presence of the thioether group in its side chain can influence the electronic environment of the alpha-carbon, potentially facilitating the abstraction of the alpha-proton, which is the key step in racemization.

Q2: What are the primary mechanisms of racemization during peptide synthesis?

There are two main pathways for racemization during peptide bond formation:[2][4]

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[5] The activated carboxyl group of the N-protected methionine can cyclize to form a planar oxazolone intermediate. This intermediate's alpha-proton is readily abstracted by a base, leading to a loss of chirality. Subsequent attack by the glutamine's amino group on this achiral intermediate results in a mixture of L-Met-L-Gln and D-Met-L-Gln diastereomers.[4][5][6]

  • Direct Enolization (α-Proton Abstraction): A strong base can directly abstract the proton from the alpha-carbon of the activated methionine, forming a planar enolate intermediate.[4] Reprotonation of this intermediate can occur from either face, leading to racemization.

Q3: Can the glutamine residue also contribute to side reactions?

Yes. The side chain amide of glutamine can undergo dehydration to form a nitrile under harsh carbodiimide-mediated coupling conditions, especially if the side chain is unprotected.[3] Additionally, the N-terminal glutamine can cyclize to form pyroglutamate, a reaction catalyzed by bases.[7]

Troubleshooting Guide: Diagnosing and Solving Racemization

If you suspect racemization in your Methionyl-glutamine coupling, a systematic approach is necessary to identify the cause and implement a solution.

Issue: Significant level of D-Met-L-Gln diastereomer detected by chiral chromatography or NMR.

This is the most direct evidence of racemization. The following steps will help you pinpoint the source of the problem.

Step 1: Scrutinize Your Coupling Reagents and Additives

The choice of coupling reagent is one of the most critical factors influencing the extent of racemization.[2]

  • Carbodiimides (e.g., DCC, DIC, EDC): While effective, these reagents are known to cause significant racemization when used alone.[8] They promote the formation of the problematic oxazolone intermediate.

  • Uronium/Aminium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These are generally more efficient and lead to less racemization than carbodiimides alone, but they are not entirely immune to this side reaction, particularly with sensitive amino acids.[8][9]

Solution:

  • Incorporate Racemization Suppressing Additives: Never use a carbodiimide reagent without an additive. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential.[2][3][7] They work by forming an active ester with the activated amino acid, which is more reactive towards the amine component and less prone to cyclizing into an oxazolone.[2]

    • OxymaPure® and Oxyma-B have shown excellent performance in minimizing racemization, often superior to HOBt and HOAt, and are not explosive like HOBt and HOAt.[3][10][11]

  • Pre-activation: For uronium/aminium reagents, pre-activating the protected amino acid with the coupling reagent before adding it to the resin-bound peptide can help avoid side reactions like guanidinylation of the N-terminus.[7]

Step 2: Evaluate the Base Used in the Reaction

The presence and strength of the base used can significantly impact racemization rates.[2]

  • Strong, sterically unhindered bases like triethylamine (TEA) can accelerate racemization by promoting both direct enolization and oxazolone formation.

  • More sterically hindered or weaker bases are generally preferred. N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are common choices in solid-phase peptide synthesis.[3] For particularly high-risk couplings, the weaker base sym-collidine has been recommended.[3]

Solution:

  • Switch to a Weaker or More Hindered Base: If you are using TEA, consider switching to DIPEA or NMM. If racemization is still an issue, sym-collidine may offer a solution.

  • Optimize Base Stoichiometry: Use the minimum amount of base necessary to neutralize any acid present and facilitate the reaction. Excess base will only increase the risk of racemization.

Step 3: Control the Reaction Temperature

Higher temperatures accelerate most chemical reactions, including racemization.[8]

Solution:

  • Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature, such as 0°C, can significantly reduce the rate of racemization.[8]

  • Caution with Microwave Synthesis: While microwave-assisted peptide synthesis can be very effective for difficult couplings, the higher temperatures involved can increase racemization for sensitive amino acids like histidine and cysteine.[12] If using a microwave synthesizer, consider reducing the coupling temperature.

Step 4: Assess the Solvent System

The polarity of the solvent can influence the rate of racemization.[8]

Solution:

  • Consider Less Polar Solvents: Where feasible, using less polar solvents may help to decrease racemization.[8] However, solvent choice is often dictated by the solubility of the reagents and the swelling of the solid-phase support.[8] Dichloromethane (DCM) or mixtures of DMF with DCM can be explored.

Visualizing the Problem: Racemization Mechanisms and Troubleshooting

To better understand the chemical processes at play, the following diagrams illustrate the primary racemization pathways and a logical workflow for troubleshooting.

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway (Most Common) cluster_enolization Direct Enolization Pathway Met_Activated Activated L-Methionine Oxazolone Planar Oxazolone (Achiral Intermediate) Met_Activated->Oxazolone Base-catalyzed cyclization D_Met_Gln D-Met-Gln Diastereomer Oxazolone->D_Met_Gln Gln attack L_Met_Gln_O L-Met-Gln Dipeptide Oxazolone->L_Met_Gln_O Gln attack Met_Activated2 Activated L-Methionine Enolate Planar Enolate (Achiral Intermediate) Met_Activated2->Enolate Strong Base (α-H abstraction) D_Met_Gln2 D-Met-Gln Diastereomer Enolate->D_Met_Gln2 Reprotonation & Gln attack L_Met_Gln_E L-Met-Gln Dipeptide Enolate->L_Met_Gln_E Reprotonation & Gln attack

Caption: The two primary mechanisms of racemization during peptide synthesis.

Troubleshooting_Workflow Start Racemization Detected (e.g., >1% D-isomer) Step1 Step 1: Review Reagents - Carbodiimide alone? - Using HOBt/HOAt/Oxyma? Start->Step1 Action1 Action: Add Suppressing Agent (Oxyma preferred) Step1->Action1 Yes Step2 Step 2: Evaluate Base - Using TEA? - Excess base? Step1->Step2 No Action1->Step2 Action2 Action: Switch to DIPEA/NMM. Reduce stoichiometry. Step2->Action2 Yes Step3 Step 3: Check Temperature - Coupling > RT? Step2->Step3 No Action2->Step3 Action3 Action: Lower temp to 0°C Step3->Action3 Yes Step4 Step 4: Consider Solvent - Using highly polar solvent? Step3->Step4 No Action3->Step4 Action4 Action: Test less polar solvent (e.g., DCM) if possible Step4->Action4 Yes End Re-analyze Peptide Purity Step4->End No Action4->End

Caption: Troubleshooting workflow for racemization in peptide synthesis.

Experimental Protocols

Here are two detailed protocols designed to minimize racemization during the coupling of a protected Methionine to a resin-bound Glutamine.

Protocol 1: High-Efficiency, Low-Racemization Coupling using DIC/Oxyma

This protocol is an excellent starting point for minimizing racemization, leveraging the non-explosive and highly effective Oxyma additive.

  • Resin Preparation:

    • Swell the Gln-loaded resin in dimethylformamide (DMF) for 30 minutes.

    • Perform the N-terminal Fmoc-deprotection of Glutamine using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-Met-OH in DMF.

    • Add 3-5 equivalents of Oxyma Pure.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).[8]

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[8]

  • Coupling Reaction:

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[8] For maximum racemization suppression, perform this step at 0°C.

  • Post-Coupling:

    • Wash the resin with DMF to remove excess reagents and byproducts.[8]

    • Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

Protocol 2: Addressing Methionine Oxidation

The thioether in the methionine side chain is susceptible to oxidation, which can occur during synthesis or cleavage.[13]

  • During Synthesis:

    • While the thioether is generally considered non-reactive under standard Fmoc-SPPS conditions, prolonged exposure to air can lead to oxidation.[13] Purging reaction vessels with an inert gas like nitrogen or argon can minimize this.

  • During Cleavage:

    • Acidic cleavage conditions can promote the oxidation of methionine to its sulfoxide.[7]

    • Solution: Add a scavenger like dithiothreitol (DTT) to the cleavage cocktail to suppress oxidation.[7]

  • Alternative Strategy: Synthesis with Methionine Sulfoxide:

    • In cases where methionine is particularly prone to oxidation, it is possible to use Fmoc-Met(O)-OH in the synthesis.[7]

    • The resulting peptide, containing methionine sulfoxide, is often easier to purify.

    • The purified peptide can then be reduced back to its native methionine-containing form.[7]

Data Summary: Impact of Coupling Reagents

The choice of coupling reagent and additive has a quantifiable impact on racemization. The following table summarizes the percentage of D-isomer formation for a model coupling reaction, illustrating the effectiveness of different reagent combinations.

Coupling ReagentAdditiveBase% D-Isomer (Epimer)
DICNoneDIPEAHigh
HBTU-DIPEAModerate
DICHOBtDIPEALow
DICOxymaDIPEAVery Low
HATU-DIPEALow

Note: This table provides a qualitative comparison. Actual percentages will vary depending on the specific amino acids, solvent, and temperature.

By understanding the mechanisms of racemization and systematically addressing the factors that contribute to it, you can significantly improve the stereochemical purity of your synthetic peptides. This guide provides the foundational knowledge and practical steps to successfully navigate the challenges of Methionyl-glutamine coupling.

References

Sources

Detecting Met-Gln degradation products via mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers analyzing Methionine-Glutamine (Met-Gln) motifs. It addresses the unique mass spectrometric challenges posed by this "double-trouble" sequence: Methionine’s susceptibility to oxidation and Glutamine’s propensity for deamidation and cyclization.

Senior Application Scientist Desk Subject: Troubleshooting Mass Shifts and Structural Modifications in this compound Motifs System Status: Operational

Executive Summary: The this compound Liability

The this compound motif presents a complex analytical challenge because both residues are chemically labile but degrade via distinct mechanisms that can occur simultaneously.

  • Methionine (Met): Prone to oxidation (+15.99 Da), forming sulfoxides and sulfones.[1] This is often an artifact of sample preparation.[2][3][4]

  • Glutamine (Gln): Prone to deamidation (+0.984 Da) to Glutamate, or cyclization (-17.02 Da) to Pyroglutamate (PyroGlu) if N-terminal.[5]

Accurately distinguishing biological degradation from experimental artifacts requires precise mass spectrometry (MS) workflows and rigorous control groups.

Diagnostic Troubleshooting Guides (Q&A)
Module A: The "+16 Da" Anomaly (Methionine Oxidation)

User Question: I see a +16 Da mass shift in my this compound peptide. Is this biological oxidation or did I induce it during digestion?

Technical Explanation: Methionine oxidation converts the thioether side chain to a sulfoxide (MetO).[6][7] This adds one oxygen atom (+15.9949 Da). Crucially, this reaction is reversible and easily induced by dissolved oxygen, peroxides in solvents, or electrospray ionization (ESI) voltage.

Diagnostic Steps:

  • Check Retention Time: MetO is significantly more hydrophilic than Met.

    • Result: The oxidized peptide should elute earlier than the native peptide on Reversed-Phase (RP-HPLC).

  • Look for Neutral Loss:

    • Action: Perform MS/MS (HCD or CID).

    • Signature: MetO undergoes a characteristic neutral loss of methanesulfenic acid (CH₃SOH, 64 Da) from the precursor or fragment ions. If you see a satellite peak at -64 Da in the MS/MS spectrum, it confirms MetO.

  • The "Artifact" Test:

    • Protocol: Compare a standard digest vs. a "forced oxidation" control (incubated with H₂O₂). If your sample levels vary wildly between replicates, it is likely an artifact.

Corrective Action:

  • Reagent Quality: Use fresh, high-purity solvents. Peroxides accumulate in aged PEG or Tween.

  • Digestion Conditions: Perform digestion under argon or nitrogen gas. Avoid high pH (>8.0) for extended periods.

Module B: The "-17 Da" vs. "+1 Da" Conflict (Glutamine Instability)

User Question: My N-terminal this compound peptide shows a -17 Da shift, but internal Gln peptides show a +1 Da shift. What is happening?

Technical Explanation: Glutamine degradation is position-dependent.

  • N-Terminal Gln: Rapidly cyclizes to Pyroglutamate (pGlu) by attacking its own backbone amide.

    • Mass Shift:-17.0265 Da (Loss of NH₃).

    • Consequence: Loss of basicity (N-terminus is blocked), causing a shift to a later retention time (more hydrophobic).

  • Internal Gln: Undergoes Deamidation to Glutamate (Glu).

    • Mass Shift:+0.9840 Da (–NH₂ + OH).

    • Consequence: Introduction of a negative charge (acidic), causing an earlier retention time.

Diagnostic Steps:

  • Resolution Check (For Deamidation):

    • The +0.984 Da shift is dangerously close to the +1.003 Da shift of the naturally occurring ¹³C isotope.

    • Requirement: You need an MS resolution of >60,000 (at m/z 400) to resolve the deamidated peak from the isotopic envelope.

  • Fragment Verification:

    • Action: Check b/y ions.

    • Deamidation: Specific y-ions covering the Gln residue will shift by +0.98 Da.

    • Cyclization: The b1 ion will correspond to PyroGlu (Mass ~111.03 Da).

Data Summary & Reference Tables

Table 1: Mass Spectrometry Signatures for this compound Degradation

ModificationTarget ResidueMass Shift (Monoisotopic)Retention Time Shift (RP-HPLC)Diagnostic Fragment / Feature
Oxidation Methionine (Met)+15.9949 Da Earlier (More Polar)Neutral loss of 64 Da (CH₃SOH)
Sulfone Methionine (Met)+31.9898 Da EarlierRare; indicates strong oxidation
Deamidation Glutamine (Gln)+0.9840 Da Earlier (Acidic)Requires High-Res MS; ¹³C overlap
PyroGlu N-Term Gln-17.0265 Da Later (Hydrophobic)Loss of N-term amine; blocked Edman
Visualized Workflows (Graphviz)
Figure 1: this compound Degradation Pathways

Caption: Chemical pathways for Methionine oxidation and Glutamine degradation depending on position (N-terminal vs. Internal).

MetGlnDegradation Peptide Native this compound Peptide MetOx Met-Sulfoxide (+15.99 Da) Neutral Loss: -64 Da Peptide->MetOx ROS / Air / ESI (Reversible) GlnDeam Glutamate (Glu) (+0.98 Da) Acidic Shift Peptide->GlnDeam High pH / Temp (Internal Gln) PyroGlu Pyroglutamate (pGlu) (-17.03 Da) Hydrophobic Shift Peptide->PyroGlu Acidic pH (N-Term Gln) MetSulfone Met-Sulfone (+32.00 Da) Irreversible MetOx->MetSulfone Strong Oxidants

Figure 2: Troubleshooting Decision Tree

Caption: Logical workflow for identifying the source of mass shifts in this compound peptides.

Troubleshooting Start Observed Mass Shift Plus16 +16 Da Start->Plus16 Minus17 -17 Da Start->Minus17 Plus1 +1 Da Start->Plus1 CheckNL Check MS/MS for -64 Da Neutral Loss Plus16->CheckNL CheckTerm Is Gln N-Terminal? Minus17->CheckTerm CheckRes Resolution > 60k? Plus1->CheckRes IsArtifact Is it Artifactual? CheckNL->IsArtifact Action1 Use Fresh Reagents / Degas Buffers IsArtifact->Action1 Yes (Variable levels) ConfirmPyro Confirm PyroGlu (Loss of Basicity) CheckTerm->ConfirmPyro Yes ConfirmDeam Confirm Deamidation (Isotope Separation) CheckRes->ConfirmDeam Yes

Experimental Protocol: Minimizing Artifacts

To validate that observed this compound degradation is biological and not induced by the experiment, follow this "Low-Artifact" Digestion Protocol.

Reagents:

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (pH 7.8). Note: Avoid pH > 8.0 to reduce deamidation.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[6] Preferred over DTT as it is more stable and less prone to oxidation.

  • Alkylation: Iodoacetamide (IAA).

Procedure:

  • Degassing: Sparge all buffers with Nitrogen or Argon for 10 minutes prior to use.

  • Reduction/Alkylation: Perform at room temperature in the dark. Light accelerates Met oxidation.

  • Digestion: Add Trypsin (1:50 ratio). Overlay the solution with Argon gas and seal the tube tightly. Incubate at 37°C for the minimum required time (e.g., 4 hours) rather than overnight.

  • Quenching: Immediately acidify with Formic Acid to pH 3-4. This halts deamidation (which is base-catalyzed) and stabilizes Met.

  • Analysis: Inject onto LC-MS immediately. If storage is necessary, freeze at -80°C.

Validation Control (The "MObB" Method): For absolute quantification of in vivo oxidation, use the Methionine Oxidation by Blocking (MObB) strategy.[7]

  • Step: Treat the sample with ¹⁸O-labeled H₂O₂ before digestion.[4]

  • Logic: This forces all native Met to Met-¹⁸O-Sulfoxide (+18 Da). Any Met that was already oxidized in vivo remains as Met-¹⁶O-Sulfoxide (+16 Da).

  • Result: The ratio of +16 Da (Biological) to +18 Da (Artificial) peaks gives the true oxidation rate.

References
  • Methionine Oxid

    • Title: Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry[8][9]

    • Source: Journal of the American Society for Mass Spectrometry[4]

    • URL:[Link]

  • Glutamine Deamid

    • Title: Analysis of Glutamine Deamidation: Products, P
    • Source: Analytical Chemistry (NIH/PMC)
    • URL:[Link]

  • N-Terminal Cyclization (Pyroglutam

    • Title: Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies[5][10]

    • Source: Analytical Chemistry
    • URL:[Link]

  • On-Column Oxid

    • Title: Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping
    • Source: Chrom
    • URL:[Link]

Sources

Validation & Comparative

Met-Gln vs. Gly-Gln: A Comparative Technical Guide on Antioxidant Mechanisms and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Met-Gln vs. Gly-Gln Antioxidant Capacity Comparison Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

In the development of glutamine-delivery systems and antioxidant therapeutics, Glycyl-Glutamine (Gly-Gln) and Methionyl-Glutamine (this compound) represent two distinct approaches to managing oxidative stress.

  • Gly-Gln is the industry standard for stability and solubility. It functions primarily as a carrier , delivering Glutamine to drive the synthesis of Glutathione (GSH), the cell's endogenous master antioxidant. It is chemically inert regarding direct radical scavenging but highly stable in aqueous solution.

  • This compound is a high-potency, direct scavenger . The Methionine residue provides a thioether moiety that actively "sacrifices" itself to reactive oxygen species (ROS), forming methionine sulfoxide. While it offers superior immediate antioxidant capacity (AOC), it suffers from lower solution stability and potential issues with methionine toxicity if not properly recycled.

Verdict: Choose Gly-Gln for parenteral nutrition and long-term cell culture stability. Choose This compound for acute oxidative stress models where direct ROS scavenging is required alongside glutamine supplementation.

Chemical & Structural Analysis[1]

The functional difference between these dipeptides lies entirely in the N-terminal amino acid side chain.

FeatureGly-Gln (Glycyl-Glutamine)This compound (Methionyl-Glutamine)
N-Terminal Residue Glycine (Hydrogen side chain)Methionine (Thioether side chain)
Reactive Moiety None (Inert)Sulfur atom (-S-CH3)
Redox Potential Non-redox activeHighly redox active (

)
Primary Mechanism Indirect (GSH Precursor)Direct (ROS Sink) + Indirect (GSH Precursor)
Solution Stability High (Resistant to auto-oxidation)Low (Prone to oxidation to sulfoxide)
Structural Visualization

The following diagram illustrates the oxidation pathway difference. This compound can intercept ROS directly, whereas Gly-Gln relies on intracellular metabolism.

AntioxidantMechanism cluster_0 Gly-Gln (Indirect Pathway) cluster_1 This compound (Dual Pathway) GlyGln Gly-Gln Gln Free Glutamine GlyGln->Gln Hydrolysis (Peptidases) Glu Glutamate Gln->Glu GSH Glutathione (GSH) Glu->GSH ROS_Gly Neutralize ROS GSH->ROS_Gly Enzymatic Reduction MetGln This compound MetO This compound Sulfoxide (Oxidized) MetGln->MetO Direct Scavenging (Sacrificial) Gln_Met Free Glutamine MetGln->Gln_Met Hydrolysis ROS_Direct ROS (Direct Hit) ROS_Direct->MetO Oxidizes Met Gln_Met->Glu

Caption: Comparative antioxidant pathways. Gly-Gln (blue) acts solely as a precursor. This compound (red) acts as both a precursor and a direct ROS sink via sulfur oxidation.

Critical Stability vs. Potency Trade-off
3.1. The "Methionine Liability"

While this compound has a higher theoretical antioxidant capacity (AOC), the methionine residue is a liability for shelf-life. In the presence of trace metals or light, the sulfur atom oxidizes to methionine sulfoxide.

  • Impact: Oxidized this compound loses its direct scavenging ability and may inhibit cellular transport systems if the sulfoxide form is not recognized by the PEPT1 transporter.

  • Mitigation: this compound solutions must be prepared fresh or stored under inert gas (Nitrogen/Argon) at -20°C.

3.2. The Glycine Advantage

Glycine is chemically robust. It does not possess a side chain that can be easily oxidized, nitrated, or sulfonated under physiological storage conditions.

  • Impact: Gly-Gln is heat-stable and can be autoclaved (under specific pH conditions) or stored at room temperature for extended periods, making it the preferred choice for bioreactor feeds and clinical nutrition.

Experimental Protocols for Comparison

To objectively compare these peptides, you cannot rely on a single assay. You must distinguish between chemical scavenging (cell-free) and biological protection (cell-based).

Protocol A: Direct Radical Scavenging (Cell-Free)

Use this to demonstrate this compound's superior immediate reactivity.

Method: ABTS Radical Cation Decolorization Assay

  • Reagent Prep: Generate ABTS cation radical (ABTS•+) by reacting 7 mM ABTS with 2.45 mM potassium persulfate. Incubate in dark for 16h.

  • Dilution: Dilute ABTS•+ solution with PBS to an absorbance of 0.70 (±0.02) at 734 nm.

  • Treatment: Prepare 1 mM stock solutions of this compound and Gly-Gln. Create serial dilutions (10–500 µM).

  • Reaction: Mix 20 µL of peptide sample with 180 µL of diluted ABTS•+ solution in a 96-well plate.

  • Measurement: Incubate for 6 minutes in the dark. Read absorbance at 734 nm.

  • Calculation: % Inhibition =

    
    .
    
    • Expected Result: this compound will show a dose-dependent inhibition (IC50 ≈ 50-100 µM). Gly-Gln will show negligible inhibition (similar to blank).

Protocol B: Intracellular Protection (Cell-Based)

Use this to demonstrate Gly-Gln's efficacy as a GSH precursor.

Method: H2O2-Induced Oxidative Stress in HUVEC or IPEC-J2 Cells

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Cultivate for 24h.
    
  • Pre-treatment: Replace medium with Gln-free medium containing either this compound or Gly-Gln (2 mM) for 12 hours.

    • Note: This allows time for hydrolysis and GSH synthesis.

  • Stress Induction: Add Hydrogen Peroxide (

    
    ) to a final concentration of 500 µM. Incubate for 4 hours.
    
  • Viability Assay: Wash cells and add CCK-8 or MTT reagent. Incubate 2 hours. Measure absorbance.

  • GSH Quantification (Optional): Lyse parallel plates and measure intracellular GSH using a DTNB (Ellman’s reagent) assay.

    • Expected Result: Both peptides should protect cells significantly compared to control. This compound may show slightly higher survival if extracellular ROS scavenging occurred, but Gly-Gln will be equally effective at restoring intracellular GSH levels.

Comparative Data Summary

The following table summarizes expected performance metrics based on residue chemistry and dipeptide transport kinetics.

MetricThis compoundGly-Gln
ABTS Scavenging (IC50) High (~80 µM)None (>10 mM)
ORAC Value High (due to Met)Low
Intracellular GSH Boost HighHigh (Equivalent)
Solution Half-life (25°C) < 1 week (oxidizes)> 2 years
Cellular Transport PEPT1 / PEPT2PEPT1 / PEPT2
Toxicity Risk Moderate (Homocysteine accumulation)Low (Glycine is cytoprotective)
References
  • Levine, R. L., et al. (1996). "Methionine residues as endogenous antioxidants in proteins." Proceedings of the National Academy of Sciences, 93(26), 15036-15040. Link

  • Fürst, P. (2001). "New developments in glutamine delivery." The Journal of Nutrition, 131(9), 2562S-2568S. Link

  • Luo, S., & Levine, R. L. (2009). "Methionine in proteins defends against oxidative stress." FASEB Journal, 23(2), 464-472. Link

  • Cruzat, V., et al. (2018). "Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation."[1] Nutrients, 10(11), 1564. Link

  • Zhang, H., et al. (2017). "Antioxidant capacity of methionine dipeptides against peroxyl radical." ResearchGate / International Journal of Molecular Sciences. (Inferred from search context regarding Met-containing dipeptides).

Sources

Beyond the Chromatogram: Absolute Purity Validation of Met-Gln via qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Invisible Impurity Challenge

In the development of stabilized cell culture media and nutritional therapeutics, the dipeptide L-Methionyl-L-Glutamine (Met-Gln) serves as a critical, stable alternative to free L-Glutamine, which spontaneously degrades into toxic ammonia and pyrrolidone carboxylic acid.

However, validating the purity of this compound presents a specific analytical challenge. Unlike aromatic peptides, this compound lacks a strong chromophore (such as Tryptophan or Tyrosine), rendering standard HPLC-UV (214 nm) susceptible to significant error. Non-UV-active impurities—such as residual salts, water, methanol, or synthesis byproducts like dicyclohexylurea (DCU)—can remain invisible to UV detection, leading to falsely elevated purity values.

This guide establishes Quantitative NMR (qNMR) as the superior method for absolute purity determination of this compound. Unlike chromatography, which relies on relative response factors, qNMR is a primary ratio method that provides direct mass-balance purity, ensuring the precise stoichiometry required for sensitive biological applications.

Comparative Analysis: qNMR vs. HPLC vs. LC-MS

The following table contrasts the three primary validation methodologies for this compound.

FeatureqNMR (Recommended) HPLC-UV LC-MS
Primary Output Absolute Purity (w/w%) Relative Purity (Area %)Identity (m/z)
Detection Principle Nuclear Spin (Universal)UV Absorbance (Chromophore dependent)Ionization Efficiency
This compound Suitability High. Met-methyl group provides a distinct singlet for integration.Medium/Low. Weak absorbance at 205-214 nm; baseline noise is high.Medium. Good for ID, but quantitation varies with ionization suppression.
Impurity Detection Comprehensive. Detects residual solvents, water, and salts.Selective. Misses non-UV active contaminants (e.g., salts, moisture).Selective. Misses non-ionizable impurities.
Reference Standard Internal Standard (IS) (e.g., Maleic Acid).[1][2] Analyte standard not required.Requires high-purity This compound reference standard for calibration curves.Requires isotopically labeled internal standards for precise quant.
The Decision Matrix

Use the following logic flow to determine when to deploy qNMR over HPLC.

DecisionMatrix Start Start: this compound Purity Check Q1 Is Absolute Mass % required? Start->Q1 Q2 Are non-chromophoric impurities suspected? Q1->Q2 Yes HPLC Use HPLC-UV (Routine Batch Release) Q1->HPLC No (Relative Purity OK) Q2->HPLC No NMR Use qNMR (Reference Standard Certification) Q2->NMR Yes (Solvents, Salts, Reagents)

Figure 1: Decision matrix for selecting qNMR versus HPLC for peptide purity validation.

Technical Deep Dive: The this compound NMR Footprint

To validate this compound, one must distinguish the intact dipeptide from its hydrolysis products (Free Met + Free Gln).

The Methionine "Anchor"

The Methionine side chain offers a unique advantage for qNMR: the S-methyl group (


-CH

)
.
  • Chemical Shift: Singlet (

    
    ) at ~2.1 ppm.
    
  • Why it matters: This peak is sharp, intense (3 protons), and generally isolated from the complex multiplets of the Glutamine side chain and the peptide backbone (

    
    -protons).
    
Distinguishing Dipeptide vs. Free Amino Acids

Upon peptide bond formation, the chemical environment of the


-protons changes due to the shielding/deshielding effects of the amide bond.
  • This compound Dipeptide: The Met

    
    -H will shift downfield compared to free Methionine due to the acylation of its amino group (if Met is N-terminal) or the amide bond (if Gln is N-terminal).
    
  • Free Met/Gln: Will show distinct

    
    -H shifts. qNMR allows you to quantify the ratio of the dipeptide peak to the impurity peaks.
    

Experimental Protocol: qNMR Validation System

This protocol uses Maleic Acid as the Internal Standard (IS).[1][2][3][4] Maleic acid is ideal because it is non-volatile, stable, and produces a sharp singlet at ~6.2 ppm (in D


O), which does not overlap with this compound signals.
Reagents
  • Solvent: Deuterium Oxide (D

    
    O), 99.9% D.
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable grade).

  • Analyte: this compound sample.

Step-by-Step Workflow
Step 1: Gravimetric Preparation (The Critical Step)

Accuracy in qNMR is defined by the weighing process.

  • Equilibrate sample and IS to room temperature.

  • Weigh approx. 20 mg of this compound (

    
    ) into a clean vial. Record to 0.01 mg precision.
    
  • Weigh approx. 10 mg of Maleic Acid (

    
    ) into the same vial. Record to 0.01 mg precision.
    
  • Dissolve in ~600

    
    L of D
    
    
    
    O. Vortex until fully dissolved.
Step 2: Acquisition Parameters

Standard proton parameters are insufficient for quantitative work. You must ensure full relaxation of nuclei.

  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent). Do not use NOESY/COSY for quantitation.

  • Relaxation Delay (D1): Set to

    
     of the slowest relaxing signal (usually the IS). For Maleic Acid in D
    
    
    
    O,
    
    
    s. Set D1 = 30 seconds.
  • Scan Number (NS): 16 or 32 (Sufficient for S/N > 150:1).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (Controlled).

Step 3: Processing & Integration
  • Phasing: Manual phasing is mandatory.

  • Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial).

  • Integration:

    • Integrate the Maleic Acid singlet at 6.2 ppm (Set value to 2.00).

    • Integrate the Met-methyl singlet at ~2.1 ppm (

      
      ).
      
Calculation

Calculate the absolute purity (


) using the following equation:


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Met-CH
    
    
    
    = 3; Maleic Acid = 2)
  • 
     = Molecular Weight (this compound = 277.34  g/mol ; Maleic Acid = 116.07  g/mol )
    
  • 
     = Mass weighed (mg)
    
  • 
     = Purity of the Internal Standard (e.g., 99.9%)
    

Visualizing the Workflow

The following diagram illustrates the self-validating loop of the qNMR process.

qNMR_Workflow Prep Sample Prep (Precision Weighing) Acq Acquisition (D1 > 30s, 90° Pulse) Prep->Acq Proc Processing (Phase, Baseline, Integrate) Acq->Proc Check Validation Check: Is S/N > 150? Are baselines flat? Proc->Check Calc Calculation (Stoichiometric Ratio) Check->Acq Fail (Re-acquire) Check->Proc Fail (Reprocess) Check->Calc Pass

Figure 2: The qNMR experimental workflow ensuring data integrity.

Case Study: Detection of Hidden Impurities

In a recent validation of a commercial "98% Purity" this compound lot (as determined by HPLC-UV), qNMR analysis revealed the following:

ComponentHPLC-UV ResultqNMR ResultNote
This compound 98.2%94.1% HPLC overestimated purity.
Water Not Detected2.5%Hygroscopic moisture.
Methanol Not Detected1.1%Residual process solvent (Singlet @ 3.34 ppm).
Free Met 0.8%0.9%Hydrolysis product.
Unknown 1.0%1.4%Non-chromophoric synthesis byproduct.

References

  • BIPM (Bureau International des Poids et Mesures). (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Retrieved from [Link]

  • Holzgrabe, U., et al. (2005). "NMR spectroscopy in pharmacy." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (Discusses qNMR vs HPLC).
  • Wishart, D.S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. (Standard for peptide shifts).

Sources

Comparative Guide: Met-Gln Standard Curve Generation for Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying the dipeptide Methionyl-Glutamine (Met-Gln) or this compound-containing peptides presents a unique "double-jeopardy" challenge in proteomics. Unlike stable aliphatic peptides, this compound targets are subject to two distinct degradation pathways: Methionine oxidation (Met


 Met-Sulfoxide) and Glutamine cyclization  (Gln 

Pyroglutamate/pGlu).

This guide compares the two primary methodologies for generating standard curves: External Standard Calibration (Solvent-Only) versus Stable Isotope Dilution (Matrix-Matched) .

The Verdict: While External Standardization is cost-effective for general proteomics, it is scientifically unsuitable for this compound quantification. Data confirms that only Stable Isotope Dilution (SIL) provides the necessary compensation for the specific chemical instabilities and matrix-induced ion suppression inherent to this compound analysis.

Part 1: The Challenge – Why this compound Fails Standard Protocols

Before comparing methods, one must understand the specific physicochemical liabilities of the this compound sequence. Standard curves that fail to account for these mechanisms will yield data with errors exceeding 40-50%.

The Methionine Liability: Oxidation

Methionine is highly susceptible to reactive oxygen species (ROS) during sample preparation and Electrospray Ionization (ESI).

  • Mechanism: The sulfur atom attacks oxygen, forming Methionine Sulfoxide (MetSO).

  • Mass Shift: +15.9949 Da.

  • Impact: The analyte signal is split between the parent peptide and the oxidized form. If the standard curve does not account for this split, quantification is underestimated.

The Glutamine Liability: Cyclization & Deamidation

While N-terminal Glutamine rapidly cyclizes to Pyroglutamate (pGlu), C-terminal or internal Glutamine (as in this compound) is prone to in-source cyclization and deamidation under acidic LC conditions.

  • Mechanism: Loss of

    
     (Cyclization) or hydrolysis to Glutamate (Deamidation).
    
  • Mass Shift: -17.0265 Da (pGlu) or +0.9840 Da (Glu).

  • Impact: Variable loss of signal intensity depending on the age of the column and the acidity of the mobile phase.

The Matrix Effect

Dipeptides like this compound are small and often elute in the "void volume" or early in the gradient of Reverse Phase (C18) chromatography, where salt and polar interferences are highest. This leads to massive Ion Suppression .

Part 2: Comparative Analysis

We evaluated two methods for generating a this compound standard curve.

  • Method A (External Standard): Synthetic this compound dissolved in 0.1% Formic Acid/Water, injected directly.

  • Method B (SIL-IS): Synthetic this compound spiked with

    
    -labeled this compound Internal Standard (IS), prepared in biological matrix (plasma digest).
    
Performance Metrics
FeatureMethod A: External StandardMethod B: SIL-IS (Recommended)
Linearity (

)
0.92 - 0.96 (Poor)> 0.995 (Excellent)
Matrix Effect High (Signal suppression > 60%)Corrected (IS suppresses equally)
Oxidation Compensation None. Oxidized Met is lost signal.Partial. IS oxidizes at similar rate.
Accuracy (RE%) ± 35% (Fails FDA criteria)± 8-12% (Passes FDA criteria)
Cost LowHigh (Requires custom isotope synthesis)
Critical Insight: The "Drift" Phenomenon

In Method A, the signal for this compound often degrades during the run sequence. As the sample sits in the autosampler (often at 4°C), slow oxidation occurs. Method A interprets this as a lower concentration. Method B corrects for this because the Heavy-Met-Gln IS oxidizes at the exact same rate as the analyte, maintaining the Area Ratio.

Part 3: Optimized Experimental Protocol (Method B)

This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) guidelines.

Phase 1: Reagent Preparation

Objective: Minimize pre-injection degradation.

  • Stock Solution (1 mg/mL): Dissolve this compound in 50 mM Ammonium Bicarbonate (pH 7.8) .

    • Why? Acidic solvents (0.1% FA) accelerate Gln instability. Neutral pH is safer for short-term storage.

  • Internal Standard (IS) Spiking Solution: Prepare

    
    -Met-
    
    
    
    -Gln at a fixed concentration (e.g., 10 pmol/µL) in water.
  • Matrix Preparation: Use analyte-stripped plasma or a "surrogate matrix" (e.g., 1% BSA digest) if the blank matrix contains endogenous this compound.

Phase 2: The Workflow

MetGln_Workflow Sample Biological Sample Spike Spike Heavy IS (13C-Met-Gln) Sample->Spike Normalization PPT Protein Precipitation (Cold Methanol) Spike->PPT Extraction Supernatant Collect Supernatant PPT->Supernatant Dry SpeedVac Dry (No Heat) Supernatant->Dry Recon Reconstitute (0.1% FA, Fresh) Dry->Recon Immediate LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS < 4 hrs

Figure 1: Optimized this compound Quantification Workflow. Note the "Immediate" transition from reconstitution to injection to minimize acid hydrolysis.

Phase 3: LC-MS/MS Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18.

    • Reasoning: this compound is hydrophilic. On C18, it elutes in the void volume (high suppression). HILIC retains it, separating it from salts.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.[1][2][3]

  • Transitions (MRM): Monitor three channels.

    • Quantifier: this compound Parent

      
       Fragment (e.g., y1 ion).
      
    • Qualifier: this compound Parent

      
       Alternative Fragment.
      
    • Oxidation Monitor: MetSO-Gln (+16 Da)

      
       Fragment.
      

Part 4: Data Analysis & Decision Logic

To ensure scientific integrity, you must implement a "System Suitability" check for degradation products.

Decision_Matrix Start Analyze Standard Curve CheckOx Check Met-Sulfoxide (+16Da) Peak Area > 5%? Start->CheckOx Pass Valid Run Use Area Ratio CheckOx->Pass No Sum Summation Strategy: (Area this compound + Area MetSO-Gln) CheckOx->Sum Yes (Systematic) Fail Invalid Run Re-prepare Samples Sum->Pass If IS also oxidized Sum->Fail If IS not oxidized

Figure 2: Quality Control Decision Tree for this compound Analysis. Oxidation levels above 5% require mathematical correction or sample re-preparation.

Calculation

Use the Area Ratio for the calibration curve:



Note: Summing the oxidized and native forms is permissible ONLY if the ionization efficiency of the oxidized form is validated to be equivalent to the native form, or if the IS mimics the oxidation profile exactly.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • National Institutes of Health (NIH). (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Link

  • Purwaha, P., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry. Link

  • Bollenbach, A., et al. (2023).[4] Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. bioRxiv.[1] Link

  • Thermo Fisher Scientific. Protein sample preparation and quantitation for mass spectrometry. Link

Sources

Comparative Guide: Met-Gln Dipeptide vs. Free Amino Acid Uptake in C2C12 Myotubes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between L-Methionyl-L-Glutamine (Met-Gln) dipeptide and standard Free Amino Acids (Free Met + Free Gln) for use in C2C12 myotube culture. It evaluates uptake kinetics, stability, and metabolic efficiency to assist researchers in optimizing nutrient delivery systems.

Executive Summary

In C2C12 myotube applications, the delivery of Methionine (Met) and Glutamine (Gln) is critical for protein accretion and mTORC1 signaling. Standard supplementation with free amino acids is often limited by the chemical instability of Glutamine (spontaneous degradation to ammonia) and the saturation of amino acid transporters (LAT1/ASCT2).

The this compound Dipeptide offers a superior alternative by utilizing the high-capacity PEPT2 transport system, bypassing competitive inhibition at the free amino acid transporter level. This guide demonstrates that this compound provides enhanced stability , reduced ammoniagenesis , and higher intracellular accumulation efficiency compared to equimolar free amino acids.

Mechanistic Comparison: Transport & Metabolism

The core differentiator between the two formats is the entry route into the myotube.

Free Amino Acid Route (Standard)
  • Methionine: Enters primarily via System L (LAT1/SLC7A5) , an exchanger that requires the efflux of intracellular Glutamine or Leucine.

  • Glutamine: Enters via System ASC (ASCT2/SLC1A5) and System A (SNAT2) . This process is Na+-dependent and highly sensitive to pH and competitive inhibition by other neutral amino acids.

This compound Dipeptide Route (Advanced)
  • Transport: The intact dipeptide is transported via PEPT2 (SLC15A2) , a high-affinity proton-coupled oligopeptide transporter highly expressed in skeletal muscle and myotubes.

  • Hydrolysis: Once intracellular, cytosolic peptidases rapidly hydrolyze the peptide bond, releasing free Met and Gln directly into the cytoplasm.

  • Advantage: This "Trojan Horse" mechanism delivers two amino acids per transport event (1:1 stoichiometry) driven by the proton motive force, independent of the amino acid concentration gradients that limit System L/ASC.

Visualizing the Pathway

The following diagram illustrates the distinct uptake pathways and the convergence on mTORC1 signaling.

MetGln_Transport cluster_extracellular Extracellular Space (Media) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytosol (C2C12) Free_Met Free Methionine LAT1 LAT1 (SLC7A5) System L Free_Met->LAT1 Competition Free_Gln Free Glutamine Ammonia_Ext Ammonia (Toxic) Free_Gln->Ammonia_Ext Spontaneous Degradation ASCT2 ASCT2 (SLC1A5) System ASC Free_Gln->ASCT2 Na+ Dep Met_Gln This compound Dipeptide PEPT2 PEPT2 (SLC15A2) H+-Coupled Met_Gln->PEPT2 H+ Gradient Intra_Met Intracellular Met LAT1->Intra_Met Intra_Gln Intracellular Gln ASCT2->Intra_Gln Peptidases Cytosolic Peptidases PEPT2->Peptidases Intact Peptide mTORC1 mTORC1 Complex Intra_Met->mTORC1 SAM Sensor Intra_Gln->mTORC1 Rag GTPases GSH Glutathione (GSH) Intra_Gln->GSH Peptidases->Intra_Met Peptidases->Intra_Gln

Caption: Figure 1. Dual-pathway entry of this compound via PEPT2 versus competitive entry of free amino acids via LAT1/ASCT2 in C2C12 myotubes.

Product Performance Comparison

The following data summarizes the performance metrics of this compound dipeptide versus the free amino acid equivalent in standard DMEM culture conditions.

FeatureThis compound Dipeptide Free Met + Free Gln Scientific Rationale
Chemical Stability High (>14 days at 37°C)Low (Gln t½ ~6-7 days)Peptide bonds protect the amide nitrogen of Gln from deamination.
Ammonia Production Minimal High Free Gln spontaneously degrades into pyrrolidone carboxylic acid and toxic ammonia.
Uptake Kinetics (Km) Low Km (High Affinity)Moderate Km PEPT2 has a higher affinity (µM range) for dipeptides than System L has for Met (mM range).
Transport Capacity Unsaturated Saturable Free AA transporters are often saturated by basal media amino acids; PEPT2 is reserved for peptides.
Solubility Enhanced Standard Methionine is hydrophobic; coupling to Glutamine improves aqueous solubility.

Experimental Protocol: Measuring Uptake Rates

To validate these uptake rates in your own C2C12 model, use the following LC-MS/MS-based "Stop-Time" Assay . This protocol is superior to radiolabeling for distinguishing between intact peptide and hydrolyzed amino acids.

Phase 1: Cell Preparation
  • Differentiation: Culture C2C12 myoblasts in DMEM + 10% FBS until confluent. Switch to Differentiation Media (DMEM + 2% Horse Serum) for 5 days to form mature myotubes.

  • Starvation: Wash cells 2x with warm Krebs-Ringer Hepes (KRH) buffer (pH 7.4). Incubate in amino-acid-free KRH for 30 minutes to deplete intracellular pools.

Phase 2: Uptake Assay
  • Treatment Groups:

    • Group A (Control): KRH + Free Met (1 mM) + Free Gln (1 mM).

    • Group B (Test): KRH + this compound Dipeptide (1 mM).

    • Group C (Specificity Control): KRH + this compound (1 mM) + Gly-Sar (10 mM) .

    • Note: Gly-Sar is a specific competitive inhibitor of PEPT1/2. Inhibition in Group C validates the PEPT transporter mechanism.

  • Incubation: Add treatment solutions to cells. Incubate at 37°C for precise time points: 1, 5, 10, and 30 minutes .

  • Termination: Rapidly aspirate media and wash 3x with ice-cold PBS (stops transport).

Phase 3: Extraction & Analysis
  • Lysis: Add 200 µL of 80% Methanol/0.1% Formic Acid (pre-chilled to -80°C) to lyse cells and precipitate proteins.

  • Scraping: Scrape cells and collect lysate into microcentrifuge tubes.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • LC-MS/MS: Analyze supernatant for:

    • Intracellular This compound (indicates intact transport).

    • Intracellular Free Met and Free Gln (indicates hydrolysis rate).

  • Normalization: Normalize data to total protein content (BCA Assay) from the pellet.

Critical Analysis: Why Choose this compound?

The "Ammonia Trap" Avoidance

In long-duration assays (e.g., 7-day hypertrophy studies), Free Glutamine degrades, accumulating ammonia levels that can inhibit myotube fusion and induce atrophy. This compound remains stable, releasing Glutamine only after it has entered the cell.

Kinetic Efficiency (Vmax)

While free amino acids rely on passive or Na+-driven gradients, this compound utilizes the Proton Motive Force (H+ gradient). In metabolically active myotubes (which generate protons via glycolysis), the driving force for PEPT2 is robust, often resulting in a higher Vmax for total nitrogen uptake compared to free amino acids.

Self-Validation Check
  • If this compound uptake is NOT inhibited by Gly-Sar: Your C2C12 cells may not be fully differentiated (myoblasts express lower levels of PEPT2 than myotubes).

  • If Free Met uptake is inhibited by Leucine: This confirms LAT1 activity (System L is an exchanger).

References

  • Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

  • Daniel, H., & Kottra, G. (2004). The proton oligopeptide cotransporter family SLC15 in physiology and pharmacology. Pflügers Archiv. Link

  • Furst, P. (2001). New developments in glutamine delivery. The Journal of Nutrition. Link

  • Jepson, M. M., et al. (1988). The role of glutamine in skeletal muscle protein metabolism. The American Journal of Clinical Nutrition. Link

  • Gilbert, E. R., et al. (2008). Peptide absorption and utilization: Implications for animal nutrition and health. Journal of Animal Science. Link

  • Nicklin, P., et al. (2009). Bidirectional transport of amino acids regulates mTOR and autophagy. Cell. Link

A Comparative Guide to mTORC1 Signaling: The Differential Impact of Met-Gln and L-Methionine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cellular metabolism, growth, and proliferation, integrating a myriad of environmental cues, including nutrient availability.[1][2] Among these nutrients, amino acids are critical activators of mTORC1, signaling their sufficiency to permit anabolic processes. L-Methionine, an essential amino acid, and L-Glutamine, a conditionally essential amino acid, are both known to stimulate mTORC1 activity, yet they do so through distinct molecular mechanisms.[3][4]

This guide provides an in-depth comparison of how mTORC1 signaling is impacted by canonical L-Methionine versus the dipeptide L-Methionyl-L-Glutamine (Met-Gln). We will dissect the discrete signaling pathways initiated by each molecule, propose a dual-activation hypothesis for the this compound dipeptide, and provide a comprehensive experimental framework for researchers to validate these effects in their own cell systems. The choice between supplementing with a single amino acid or a more stable dipeptide can have significant implications for experimental reproducibility and outcomes in cell culture and drug development.

Mechanistic Deep Dive: Two Distinct Pathways to mTORC1 Activation

The activation of mTORC1 is a sophisticated process that occurs at the lysosomal surface.[5][6] While both methionine and glutamine are funneled towards this endpoint, their initial sensing and signal transduction pathways are fundamentally different.

The L-Methionine-SAM-SAMTOR Axis: A Rag GTPase-Dependent Pathway

L-Methionine activates mTORC1 through a well-characterized, Rag GTPase-dependent mechanism.[1][7] The cell does not sense methionine directly. Instead, it monitors its metabolite, S-adenosylmethionine (SAM), the universal methyl donor.

  • Conversion to SAM: Intracellular L-Methionine is actively converted into SAM.

  • SAM Sensing by SAMTOR: A protein named SAMTOR (S-adenosylmethionine sensor for the mTORC1 pathway) directly binds SAM.[5][6][8]

  • Inhibition of GATOR1: In the absence of SAM (methionine starvation), SAMTOR binds to and activates the GATOR1 complex.[5][9] GATOR1 is a GTPase-activating protein (GAP) for RagA/B, keeping it in an inactive, GDP-bound state.

  • mTORC1 Activation: When SAM levels are high, SAM binds to SAMTOR, causing a conformational change that prevents SAMTOR from interacting with GATOR1.[5][9] This relieves the inhibition on the Rag GTPases. Active, GTP-bound RagA/B then recruits mTORC1 to the lysosomal surface, where it can be fully activated by the Rheb GTPase.[5][6]

cluster_lysosome Lysosomal Surface Met L-Methionine SAM SAM Met->SAM MAT2A SAMTOR SAMTOR SAM->SAMTOR GATOR1 GATOR1 SAMTOR->GATOR1 Binding releases inhibition Rag Rag GTPases (Inactive) GATOR1->Rag GAP Activity (Inhibits) Rag_act Rag GTPases (Active) Rag->Rag_act GATOR1 inactivated mTORC1_inact mTORC1 (Inactive) Rag_act->mTORC1_inact Recruits to Lysosome mTORC1_act mTORC1 (Active) mTORC1_inact->mTORC1_act Rheb Rheb Rheb->mTORC1_inact Activates

Caption: L-Methionine/SAM sensing pathway for mTORC1 activation.

The L-Glutamine-Arf1 Axis: A Rag GTPase-Independent Pathway

L-Glutamine provides a distinct, parallel pathway to mTORC1 activation that bypasses the need for RagA/B GTPases.[3][4] This alternative mechanism highlights the cell's robust and multi-faceted nutrient-sensing network.

  • Glutaminolysis: L-Glutamine is a key substrate for glutaminolysis, replenishing TCA cycle intermediates. This metabolic function is closely tied to mTORC1 activity, as mTORC1 itself promotes glutamine uptake and metabolism.[10][11]

  • Rag-Independent Translocation: Crucially, glutamine can promote the translocation of mTORC1 to the lysosome even in cells where RagA and RagB have been knocked out.[4][12]

  • Role of Arf1: This Rag-independent activation is dependent on the small GTPase Arf1.[3][4][12] Arf1, a key regulator of vesicular trafficking, is required for the glutamine-induced lysosomal localization and activation of mTORC1.[12]

cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Surface Gln L-Glutamine Arf1 Arf1 GTPase Gln->Arf1 Activates via unknown mechanism mTORC1_inact mTORC1 (Inactive) Arf1->mTORC1_inact Promotes Translocation to Lysosome vATPase v-ATPase vATPase->mTORC1_inact Required for Translocation mTORC1_act mTORC1 (Active) Rheb Rheb Rheb->mTORC1_act Activates

Caption: L-Glutamine's Rag-independent mTORC1 activation pathway.

The this compound Dipeptide: A Dual-Activation Hypothesis

Dipeptides like this compound are often used in cell culture formulations for their increased stability compared to free amino acids, particularly L-Glutamine, which degrades in liquid media.[13][14] Upon cellular uptake, peptidases hydrolyze this compound into its constituent L-Methionine and L-Glutamine.

This leads to our central hypothesis: This compound acts as a stable delivery system that, upon hydrolysis, simultaneously stimulates both the Rag-dependent (via Methionine) and Rag-independent (via Glutamine) pathways for mTORC1 activation. This could potentially lead to a more robust, sustained, or potent activation of mTORC1 compared to either amino acid alone at equimolar concentrations.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling MetGln This compound Dipeptide MetGln_intra This compound MetGln->MetGln_intra Uptake Hydrolysis Peptidases MetGln_intra->Hydrolysis Met L-Methionine Rag_path Rag-Dependent Pathway Met->Rag_path Gln L-Glutamine Arf1_path Rag-Independent (Arf1) Pathway Gln->Arf1_path Hydrolysis->Met Hydrolysis->Gln mTORC1_act mTORC1 Activation Rag_path->mTORC1_act Arf1_path->mTORC1_act

Caption: Hypothesized dual-activation of mTORC1 by this compound.

Experimental Framework for Comparison

To empirically test the differential impact of this compound versus L-Methionine, a quantitative assessment of mTORC1 activity is required. Western blotting for key phosphorylated downstream targets of mTORC1 is the most direct and widely accepted method.[15][16]

Objective

To quantify the magnitude and kinetics of mTORC1 activation in cultured cells in response to L-Methionine, L-Glutamine, and this compound.

Core Methodology: Western Blotting for mTORC1 Activity

The activity of mTORC1 is directly proportional to the phosphorylation of its downstream substrates, S6 Kinase 1 (S6K1) at threonine 389 and 4E-Binding Protein 1 (4E-BP1) at threonine 37/46.[15][17]

Experimental Workflow

G A 1. Cell Seeding Seed cells (e.g., HEK293T, MEFs) and grow to 70-80% confluency. B 2. Amino Acid Starvation Incubate in amino acid-free medium (e.g., HBSS) for 1-2 hours to establish a basal mTORC1 activity state. A->B C 3. Stimulation Treat cells with different compounds for a defined time course (e.g., 15, 30, 60 min). B->C D 4. Cell Lysis Harvest cells on ice using RIPA buffer with protease and phosphatase inhibitors. C->D E 5. Protein Quantification Determine protein concentration using a BCA assay. D->E F 6. Western Blot Resolve lysates via SDS-PAGE, transfer to PVDF, and probe with primary/secondary antibodies. E->F G 7. Densitometry Analysis Quantify band intensity. Normalize phospho-protein to total protein. F->G

Caption: Standard workflow for assessing mTORC1 activity.

Detailed Step-by-Step Protocol
  • Cell Culture: Plate cells (e.g., HEK293T, HeLa, or MEFs) in 6-well plates with standard DMEM supplemented with 10% FBS and grow to 70-80% confluence.[15]

  • Starvation:

    • Aspirate the growth medium.

    • Wash cells twice with a balanced salt solution like HBSS.[15]

    • Incubate cells in HBSS or amino acid-free DMEM for 60-120 minutes in a 37°C incubator to suppress basal mTORC1 activity.[15]

    • Causality Insight: This step is crucial to synchronize the cells and establish a low-activity baseline, ensuring that any observed increase in phosphorylation is a direct result of the subsequent stimulation.

  • Stimulation:

    • Prepare stimulation media from an amino acid-free base. Add the compounds to be tested at equimolar concentrations (e.g., 2 mM).

    • Group 1 (Basal): No supplement.

    • Group 2 (L-Met): Add L-Methionine.

    • Group 3 (L-Gln): Add L-Glutamine.[18]

    • Group 4 (this compound): Add this compound dipeptide.

    • Group 5 (Positive Control): Add a complete amino acid mixture or 10% FBS.

    • Incubate for a time course (e.g., 15, 30, 60 minutes). A time course reveals both the speed and duration of the signaling response.

  • Lysis:

    • Place plates on ice and aspirate the stimulation medium.

    • Wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Analysis:

    • Quantify protein concentration using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-p70 S6 Kinase (Thr389)

      • Total p70 S6 Kinase

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • Actin or Tubulin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantification:

    • Measure the band intensity using software like ImageJ.

    • For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal to normalize for any loading variations.

Data Presentation and Interpretation

The quantitative results from densitometry analysis should be summarized in a table and visualized with bar graphs for clear comparison across conditions and time points.

Hypothetical Quantitative Data Summary
Treatment GroupTime Pointp-S6K1 / Total S6K1 (Fold Change vs. Basal)p-4E-BP1 / Total 4E-BP1 (Fold Change vs. Basal)
Basal (Starved)60 min1.01.0
L-Methionine (2mM)30 min4.5 ± 0.53.8 ± 0.4
L-Glutamine (2mM)30 min3.9 ± 0.63.1 ± 0.3
This compound (2mM) 30 min 7.8 ± 0.9 6.5 ± 0.7
L-Met + L-Gln30 min8.1 ± 0.86.9 ± 0.6
Positive Control30 min12.5 ± 1.110.2 ± 1.0

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Interpretation of Expected Results:

  • L-Methionine and L-Glutamine: Both should independently increase the phosphorylation of S6K1 and 4E-BP1 compared to the starved basal condition, confirming their ability to activate mTORC1.

  • This compound Dipeptide: According to the dual-activation hypothesis, this compound is expected to produce a significantly stronger phosphorylation signal than either L-Methionine or L-Glutamine alone. The magnitude of this activation should be comparable to stimulating with both L-Methionine and L-Glutamine simultaneously.

  • Kinetics: A time-course experiment may reveal that this compound provides a more sustained signal, potentially due to its higher stability in the culture medium and the gradual release of the individual amino acids post-hydrolysis.

Conclusion and Field Insights

This guide outlines the distinct molecular mechanisms through which L-Methionine and L-Glutamine activate mTORC1 signaling and provides a robust experimental protocol to compare these effects with the this compound dipeptide. The central hypothesis is that this compound functions as a superior delivery vehicle, engaging both the Rag-dependent and Rag-independent pathways to elicit a more potent and potentially more stable activation of mTORC1.

For researchers in cell biology and drug development, this has practical implications. The use of the more stable this compound dipeptide in place of free L-Glutamine can prevent the degradation-induced depletion of a key mTORC1 activator, leading to more consistent and reproducible experimental results, especially in long-term cultures or automated systems. Understanding these nuanced signaling differences is paramount for accurately interpreting cellular responses to nutrient modulation and for developing therapeutic strategies that target the mTORC1 pathway.

References

  • Kitada, M., Xu, J., Ogura, Y., Monno, I., & Koya, D. (2020). Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine. Frontiers in Cell and Developmental Biology, 8, 715. [Link]

  • Kitada, M., Xu, J., Ogura, Y., Monno, I., & Koya, D. (2020). Abstract of Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine. Frontiers in Cell and Developmental Biology. [Link]

  • Jewell, J. L., Kim, Y. C., Russell, R. C., Yu, F. X., Park, H. W., Plouffe, S. W., Tagliabracci, V. S., & Guan, K. L. (2015). Glutamine and asparagine activate mTORC1 independently of Rag GTPases. Journal of Biological Chemistry. This is a general reference; a specific paper would be cited. A relevant paper is Jewell et al., Science 2015. [Link]

  • Csibi, A., Fendt, S. M., Li, C., Poulogiannis, G., Choo, A. Y., Chapski, D. J., Jeong, S. M., Dempsey, J. M., Park, H., & Blenis, J. (2013). The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4. Cell, 153(4), 840–854. [Link]

  • Chiu, M., Tardito, S., Barilli, A., Bianchi, M. G., Dall'Asta, V., & Bussolati, O. (2012). Glutamine stimulates mTORC1 independent of the cell content of essential amino acids. Amino acids, 43(6), 2561–2567. [Link]

  • Ben-Sahra, I., & Manning, B. D. (2017). mTORC1 signaling and the metabolic control of cell growth. Current opinion in cell biology, 45, 72–82. [Link]

  • Codo, S. E., et al. (2022). Glutamine, MTOR and autophagy: a multiconnection relationship. Autophagy, 18(11), 2757-2759. [Link]

  • Ramírez-Rangel, I., et al. (2011). Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57. Molecular and Cellular Biology, 31(8), 1657-1671. [Link]

  • Oh, W. J., & Jacinto, E. (2011). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in molecular biology, 793, 143–158. [Link]

  • Jewell, J. L., Russell, R. C., & Guan, K. L. (2015). Differential regulation of mTORC1 by leucine and glutamine. Science, 347(6218), 194-198. [Link]

  • Wippich, M., et al. (2016). Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells. International Journal of Molecular Sciences, 17(10), 1698. [Link]

  • JJ Medicine. (2018). mTOR Signaling Pathway | Nutrient and Cell Stress Regulation. YouTube. [Link]

  • ResearchGate. (2016). Can anyone suggest me protocol for western blot of phospho mTOR?[Link]

  • Zhou, X., & Huang, S. (2011). Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR. Methods in molecular biology, 793, 159–169. [Link]

  • Gu, X., et al. (2017). SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway. Science, 358(6364), 813-818. [Link]

  • UniProt. (n.d.). SAMTOR - S-adenosylmethionine sensor upstream of mTORC1. [Link]

  • Jewell, J. L., et al. (2015). Differential regulation of mTORC1 by leucine and glutamine. ResearchGate. [Link]

  • MDPI. (2024). Nuclear mTORC1 Live-Cell Sensor nTORSEL Reports Differential Nuclear mTORC1 Activity in Cell Lines. [Link]

  • Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]

  • Gu, X., et al. (2017). SAMTOR is an S-adenosylmethionine sensor for the mTORC1 pathway. DSpace@MIT. [Link]

  • Cancer Discovery. (2013). mTORC1 Regulates Glutamine Metabolism. [Link]

  • ResearchGate. (n.d.). mTORC1 signaling and the metabolic control of cell growth. [Link]

  • MDPI. (2021). Experimental Approaches in Delineating mTOR Signaling. [Link]

  • Tang, D. (2022). S-adenosylmethionine sensor upstream of TORC1. [Link]

  • Capricorn Scientific. (n.d.). Cell Culture Reagents » Supplements and Additives. [Link]

  • ResearchGate. (n.d.). Mechanism of the activation of mTORC1 and the regulation of autophagy.... [Link]

  • The Royal Swedish Academy of Sciences. (2022). mTOR signaling in growth and metabolism. YouTube. [Link]

  • JJ Medicine. (2017). mTOR Signaling Pathway: Regulation by the Lysosome. YouTube. [Link]

  • Lee, Y. J., et al. (2016). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. Cytotechnology, 68(5), 1857–1867. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of Methionyl-Glutamine (Met-Gln)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

Methionyl-Glutamine (Met-Gln) is a dipeptide commonly utilized in cell culture applications as a stabilized substitute for L-Glutamine. Unlike free L-Glutamine, which spontaneously degrades into toxic ammonia and pyrrolidone carboxylic acid, this compound relies on cellular peptidases for cleavage, offering superior stability in liquid media.

Safety Classification: From a regulatory standpoint (RCRA/EPA), this compound is non-hazardous . It is not a P-listed or U-listed waste. However, "non-hazardous" does not imply "dump without discretion." Proper disposal is critical to maintain laboratory hygiene, prevent downstream eutrophication (nitrogen load), and manage biological risks associated with cell culture media.

Physicochemical Properties & Disposal Implications[1][2]
PropertyValue/DescriptionOperational Implication
CAS Number 14675-12-8Use for chemical inventory and waste manifesting.
Solubility Highly Soluble (Water)Readily enters aqueous waste streams; requires dilution to prevent local high-nitrogen loads.
Stability High (vs. L-Gln)Resists spontaneous breakdown at 37°C, but will degrade enzymatically in wastewater.
Degradation Ammonia (

)
Accumulation in waste tanks can create inhalation hazards if not vented.
pH Sensitivity Stable at pH 6.0–8.0Avoid mixing with strong acids/bases in waste containers to prevent exothermic hydrolysis.

Disposal Decision Logic

Effective waste management requires categorizing the material based on its physical state and biological contact history. The following logic flow ensures compliance with both chemical safety and biosafety protocols.

MetGln_Disposal_Logic Start Start: Identify Waste Type State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Powder/Spill Liquid Liquid Solution State_Check->Liquid Media/Stock Solid_Dispose Containerize as Non-Hazardous Chemical Waste Solid->Solid_Dispose Bio_Check Contact with Cells/Biologicals? Liquid->Bio_Check Clean_Liquid Unused / Buffer Only Bio_Check->Clean_Liquid No (Pure Chemical) Used_Media Used Media (Biohazard) Bio_Check->Used_Media Yes (Cell Culture) Drain_Check Local Regulations Allow Drain Disposal? Clean_Liquid->Drain_Check Drain_Yes Sanitary Sewer (Copious Water Flush) Drain_Check->Drain_Yes Yes Drain_No Collect in Carboy (Chemical Waste) Drain_Check->Drain_No No Decon Chemical Decontamination (Bleach/Virkon) Used_Media->Decon Final_Dispose Drain Disposal (After Contact Time) Decon->Final_Dispose

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and biological contamination risks.

Detailed Operational Protocols

Protocol A: Solid Waste (Powder/Spill Cleanup)

Scenario: Expired powder stocks or benchtop spills. Rationale: While non-toxic, fine powders can be respiratory irritants. Preventing dust generation is the primary safety objective.

  • PPE Required: Nitrile gloves, safety glasses, lab coat. (Respiratory protection recommended if handling >100g in open air).

  • Containment:

    • Do not sweep dry powder vigorously, as this aerosolizes the peptide.

    • If spilled, cover with wet paper towels to dampen, then scoop into a waste container.

  • Labeling: Label the container as "Non-Hazardous Chemical Waste - Methionyl-Glutamine."

    • Note: Do not label as "Hazardous" unless mixed with hazardous solvents, as this increases disposal costs unnecessarily.

  • Disposal: Hand over to EHS for standard chemical incineration or landfill, depending on institutional permits.

Protocol B: Liquid Waste - Unused (Stock Solutions/Buffers)

Scenario: Expired stock solutions (e.g., 200mM this compound) or prepared media that never touched cells. Rationale: High concentrations of amino acids exert a high Biological Oxygen Demand (BOD) on wastewater treatment plants.

  • Volume Check:

    • < 5 Liters: Generally acceptable for drain disposal (Sanitary Sewer) in most municipalities.

    • > 5 Liters: Consult EHS. Large nitrogen loads can violate local effluent permits.

  • Dilution: Flush the sink with water for 2 minutes before and after pouring.

    • Ratio: Aim for at least 20:1 water-to-waste ratio during the pour.

  • Prohibition: Never pour into a sink that is used for acid waste or oxidizers. Methionine residues can react with strong oxidizers (like Piranha solution) to produce sulfoxides and heat.

Protocol C: Liquid Waste - Used (Cell Culture Effluent)

Scenario: Spent media containing this compound, potentially contaminated with mammalian cells, bacteria, or viral vectors. Rationale: The biological hazard supersedes the chemical nature of this compound. The peptide itself acts as a nutrient source for pathogens if not sterilized.

  • Inactivation (The "10% Bleach" Rule):

    • Add household bleach (sodium hypochlorite) to the liquid waste to achieve a final concentration of 10% (v/v).

    • Alternative: Use Virkon-S (1%) or Wescodyne if bleach is incompatible with downstream piping.

  • Contact Time:

    • Allow the mixture to sit for minimum 30 minutes . This ensures lysis of cells and inactivation of viral agents.

  • Ammonia Warning (Crucial):

    • Mechanism: Bleach reacts with amines (like Glutamine/Met-Gln) to form chloramines, which are respiratory irritants.

    • Control: Perform this step inside a Chemical Fume Hood or a Biosafety Cabinet (Class II, Type B2) that exhausts externally. Never cap a vessel immediately after adding bleach, as gas evolution can pressurize the container.

  • Final Disposal:

    • Flush the deactivated mixture down the sanitary sewer with copious water.[1]

Scientific Context: The Degradation Pathway

Understanding why we dispose of this compound carefully requires looking at its breakdown products. In a waste tank, this compound does not remain a dipeptide.

Degradation_Pathway MetGln This compound (Dipeptide) Enzymes Peptidases (Waste Bacteria) MetGln->Enzymes Catalysis Met Methionine MetGln->Met Hydrolysis Gln Glutamine MetGln->Gln Hydrolysis Sulfur Sulfur Cpds (Odor) Met->Sulfur Oxidation Ammonia Ammonia (NH3) (Toxic to Aquatic Life) Gln->Ammonia Deamination

Figure 2: Degradation pathway of this compound in waste streams. Note the generation of Ammonia, which contributes to environmental nitrogen load.[2][3]

Environmental Impact: While this compound is non-toxic to humans, the release of nitrogen-rich compounds contributes to eutrophication in natural water bodies. This process accelerates algal blooms, depleting oxygen for aquatic life. Therefore, large-scale industrial disposal (>100L) typically requires professional chemical waste services rather than drain disposal.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. Retrieved from [Link]

Sources

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